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  • Product: 3-(Methoxyethoxy)quinoline
  • CAS: 177202-76-5

Core Science & Biosynthesis

Foundational

3-(Methoxyethoxy)quinoline chemical structure and physical properties

An In-depth Technical Guide to the Chemical Landscape of 3-Alkoxyquinolines A Foreword on 3-(Methoxyethoxy)quinoline: Initial literature and database searches for the specific compound "3-(Methoxyethoxy)quinoline" did no...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Landscape of 3-Alkoxyquinolines

A Foreword on 3-(Methoxyethoxy)quinoline: Initial literature and database searches for the specific compound "3-(Methoxyethoxy)quinoline" did not yield dedicated scientific documentation. This suggests that it may be a novel or less-studied molecule. Recognizing this, the following guide has been structured to provide a comprehensive technical overview of the broader, well-documented class of 3-Alkoxyquinolines . This approach will equip researchers, scientists, and drug development professionals with the foundational knowledge of the synthesis, properties, and potential applications of this important class of heterocyclic compounds, using the readily available data for 3-Methoxyquinoline as a primary example.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural and synthetic compounds with a wide array of biological activities.[1][2][3] The introduction of an alkoxy group at the 3-position of the quinoline ring can significantly influence its electronic properties, lipophilicity, and metabolic stability, thereby modulating its therapeutic potential.

Chemical Structure and Physical Properties of 3-Alkoxyquinolines

The general structure of a 3-alkoxyquinoline consists of a quinoline ring system with an alkoxy group (-OR) attached to the C3 position. The nature of the 'R' group can vary, influencing the molecule's overall physical and chemical characteristics. For instance, increasing the length of the alkyl chain will increase lipophilicity and may affect the compound's solubility and pharmacokinetic profile.

As a representative example, the physical and chemical properties of 3-Methoxyquinoline are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₉NO[4][5]
Molecular Weight 159.18 g/mol [4][5]
Appearance Colorless to light yellow liquid[4]
CAS Number 6931-17-5[4][5]
Storage Temperature Room Temperature, Sealed in dry conditions[4]
Predicted XLogP3 2.4[6]
Predicted pKa 3.12 ± 0.12

Synthesis of 3-Alkoxyquinolines

A common and reliable method for the synthesis of 3-alkoxyquinolines is through the Williamson ether synthesis, starting from 3-hydroxyquinoline. This method involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

A general synthetic workflow is depicted below:

Synthesis_of_3_Alkoxyquinolines cluster_reactants Reactants cluster_reagents Reagents & Conditions Reactant1 3-Hydroxyquinoline Intermediate 3-Quinolinate Anion Reactant1->Intermediate Deprotonation Reactant2 Alkyl Halide (R-X) Product 3-Alkoxyquinoline Reactant2->Product Base Base (e.g., NaH, K₂CO₃) Solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Conditions Heat (Optional) Intermediate->Product Nucleophilic Substitution (SN2)

Caption: General synthetic workflow for 3-alkoxyquinolines via Williamson ether synthesis.

Experimental Protocol: Synthesis of 3-Methoxyquinoline

The following protocol is adapted from a known procedure for the synthesis of 3-methoxyquinoline from 3-bromoquinoline, which is a variation of the theme of introducing a methoxy group at the 3-position.[4]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromoquinoline (e.g., 48 mmol) in anhydrous dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add a 30% solution of sodium methoxide in methanol (e.g., 54 mmol) followed by copper iodide (e.g., 2.4 mmol) as a catalyst.

  • Reaction: Heat the reaction mixture to reflux and maintain for approximately 16 hours under a nitrogen atmosphere.

  • Workup: After cooling to room temperature, quench the reaction by adding water. Extract the aqueous mixture with diethyl ether.

  • Purification: Wash the combined organic layers sequentially with water and saturated brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-methoxyquinoline.

Spectroscopic Characterization

The structural elucidation of 3-alkoxyquinolines relies on a combination of spectroscopic techniques. The data for 3-methoxyquinoline serves as a representative example.[4]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 3-methoxyquinoline in CDCl₃ is expected to show characteristic signals for the aromatic protons of the quinoline ring, typically in the range of δ 7.0-8.5 ppm. A singlet corresponding to the methoxy protons (-OCH₃) would appear further upfield, around δ 3.7 ppm.[4]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all ten carbon atoms of the 3-methoxyquinoline molecule. The carbon of the methoxy group will appear around 55-60 ppm, while the aromatic carbons will resonate in the 100-160 ppm region.

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the quinoline core (1500-1600 cm⁻¹), and a strong C-O stretching band for the ether linkage (around 1000-1300 cm⁻¹).

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For 3-methoxyquinoline, the [M+H]⁺ peak would be observed at m/z 160.[4]

Applications in Drug Development

Quinoline derivatives are a prominent class of scaffolds in the development of new therapeutic agents, particularly in oncology.[1][2][3] The introduction of alkoxy groups can fine-tune the pharmacological properties of these molecules. Many quinoline-based drugs function as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer.[7][8]

For instance, quinoline derivatives have been developed as inhibitors of the c-Met receptor tyrosine kinase. The c-Met pathway, when aberrantly activated, can lead to increased cell proliferation, survival, and metastasis.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_responses Cellular Responses HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds and Activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Activates STAT STAT Pathway cMet->STAT Activates Quinoline Quinoline-based Inhibitor Quinoline->cMet Inhibits Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation Metastasis Metastasis STAT->Metastasis

Caption: Inhibition of the c-Met signaling pathway by quinoline-based inhibitors.

The versatility of the quinoline scaffold allows for the synthesis of large libraries of derivatives, including various 3-alkoxyquinolines, which can be screened for activity against a range of biological targets. The insights gained from such studies can guide the rational design of more potent and selective drug candidates.

References

  • PubChem. 3-Methoxyisoquinoline. National Center for Biotechnology Information. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. 2025.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. 2025.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Journal of the Iranian Chemical Society. 2022.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. 2023.
  • ChemWhat. 3-Methoxyquinoline. [Link]

Sources

Exploratory

The Emergence of 3-(Methoxyethoxy)quinoline Derivatives: A Technical Guide to Their Mechanism of Action in Oncology

Foreword: The Quinoline Scaffold in Modern Drug Discovery The quinoline ring system, a bicyclic heterocycle, represents a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle, represents a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] From the historical antimalarial quinine to contemporary anticancer drugs, the versatility of the quinoline core has consistently provided a robust framework for the design of novel therapeutics.[2] This in-depth technical guide focuses on a specific, yet promising, class of these compounds: 3-(Methoxyethoxy)quinoline derivatives. We will dissect their mechanism of action, grounded in established research on structurally related analogs, to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Strategic Importance of 3-Position Substitution in Quinoline Bioactivity

The biological activity of quinoline derivatives is profoundly influenced by the nature and position of their substituents. The 3-position, in particular, has been identified as a critical site for modulating the pharmacological properties of the quinoline scaffold.[3][4] Research has consistently demonstrated that the introduction of various functional groups at this position can impart potent and selective inhibitory activity against a range of biological targets, particularly those implicated in cancer progression.[5][6]

The rationale for focusing on 3-alkoxy derivatives, such as the 3-(methoxyethoxy) substitution, stems from the potential for these groups to engage in key interactions within the ATP-binding pockets of kinases or other enzymatic targets. The ether linkage provides conformational flexibility, allowing the substituent to adopt an optimal orientation for binding, while the terminal methoxy group can participate in hydrogen bonding or other non-covalent interactions, thereby enhancing binding affinity and specificity.

Unraveling the Primary Mechanism of Action: Kinase Inhibition

Based on extensive evidence from structurally analogous compounds, the primary mechanism of action for 3-(Methoxyethoxy)quinoline derivatives is proposed to be the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs).[3][7]

Targeting Receptor Tyrosine Kinases (RTKs)

RTKs are a family of cell surface receptors that play a pivotal role in regulating critical cellular processes, including proliferation, survival, differentiation, and migration. Dysregulation of RTK signaling is a hallmark of many cancers, making them a prime target for therapeutic intervention.[8]

One of the most well-documented mechanisms for 3-substituted quinolines is the inhibition of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[3] The presence of lipophilic groups at the 3-position has been shown to be a key determinant of inhibitory activity.[3]

Hypothesized Binding Mode of 3-(Methoxyethoxy)quinoline Derivatives:

The 3-(methoxyethoxy) substituent is hypothesized to orient itself within the hydrophobic pocket of the kinase domain, adjacent to the ATP-binding site. The quinoline nitrogen can act as a hydrogen bond acceptor, interacting with key amino acid residues in the hinge region of the kinase, a common feature of many kinase inhibitors. This dual engagement—hydrophobic interaction via the methoxyethoxy tail and hydrogen bonding via the quinoline core—is believed to be the basis for potent and selective inhibition.

Signaling Pathway: Inhibition of PDGFR Signaling

The following diagram illustrates the proposed mechanism of action of 3-(Methoxyethoxy)quinoline derivatives in the context of PDGFR signaling.

PDGFR_Inhibition cluster_intracellular Intracellular Space PDGF PDGF (Ligand) PDGFR PDGFR (Receptor Tyrosine Kinase) PDGF->PDGFR P P PDGFR->P Autophosphorylation PI3K PI3K P->PI3K Activation RAS RAS P->RAS Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline 3-(Methoxyethoxy)quinoline Derivative Quinoline->PDGFR Inhibition

Caption: Inhibition of the PDGFR signaling cascade by a 3-(Methoxyethoxy)quinoline derivative.

Potential for Broader Kinase Inhibition

While PDGFR is a likely primary target, it is plausible that 3-(Methoxyethoxy)quinoline derivatives exhibit inhibitory activity against other kinases. The structural similarities within the kinase superfamily suggest that these compounds could have a broader spectrum of activity. For instance, derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2.[6] Furthermore, other methoxy-substituted quinoline analogs have been shown to modulate the PI3K/AKT/mTOR signaling pathway, a critical downstream effector of many RTKs.[9]

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-(Methoxyethoxy)quinoline derivatives is intrinsically linked to their chemical structure. While specific SAR studies for this exact substitution are not yet prevalent in the literature, we can extrapolate from related compounds.

Table 1: Key Structural Features and Their Impact on Activity of 3-Substituted Quinolines

PositionSubstituent/FeatureImpact on Biological ActivityReference(s)
3 Lipophilic groups (e.g., aryl, alkenyl)Substantially contributes to potent RTK inhibition.[3]
3 Carboxylic acidConfers inhibitory activity against protein kinase CK2.[6]
6, 7 Dimethoxy groupsAdvantageous for potent PDGF-RTK inhibition.[3]
N/A Overall lipophilicityGenerally correlates with enhanced cellular uptake and activity.[3]

Experimental Protocols for Elucidating the Mechanism of Action

To rigorously validate the hypothesized mechanism of action of novel 3-(Methoxyethoxy)quinoline derivatives, a series of well-defined experimental protocols should be employed.

In Vitro Kinase Inhibition Assays

Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of specific kinases.

Methodology:

  • Reagents: Recombinant human kinase (e.g., PDGFR-β, VEGFR2, EGFR), ATP, substrate peptide, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Prepare serial dilutions of the 3-(Methoxyethoxy)quinoline derivative. b. In a 96-well plate, combine the kinase, substrate peptide, and the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) start->prepare_reagents serial_dilution Perform Serial Dilution of Test Compound prepare_reagents->serial_dilution plate_setup Set up 96-well Plate (Kinase + Substrate + Compound) serial_dilution->plate_setup initiate_reaction Initiate Reaction (Add ATP) plate_setup->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation stop_reaction Stop Reaction & Add Detection Reagent incubation->stop_reaction read_plate Read Plate (Luminometer/Fluorometer) stop_reaction->read_plate data_analysis Data Analysis (Calculate IC50) read_plate->data_analysis end End data_analysis->end

Caption: A generalized workflow for determining the in vitro kinase inhibitory activity.

Cellular Assays for Antiproliferative Activity

Objective: To assess the effect of the compounds on the proliferation of cancer cell lines.

Methodology:

  • Cell Lines: Select cancer cell lines with known dysregulation of the target kinase pathway (e.g., U-87 MG glioblastoma cells, which overexpress PDGFR).

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the 3-(Methoxyethoxy)quinoline derivative. c. Incubate for a specified period (e.g., 72 hours). d. Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Western Blot Analysis of Signaling Pathways

Objective: To confirm the on-target effect of the compounds by examining the phosphorylation status of key signaling proteins.

Methodology:

  • Cell Treatment: Treat the selected cancer cell lines with the test compound at concentrations around its GI50 value for various time points.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. b. Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase (e.g., p-PDGFR, PDGFR) and downstream signaling molecules (e.g., p-AKT, AKT, p-ERK, ERK). c. Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels upon treatment.

Future Directions and Therapeutic Potential

The exploration of 3-(Methoxyethoxy)quinoline derivatives as anticancer agents is a promising avenue for drug discovery. Their potential to act as kinase inhibitors, coupled with the established importance of the quinoline scaffold, warrants further investigation. Future research should focus on:

  • Synthesis and screening of a focused library of 3-(Methoxyethoxy)quinoline analogs to establish a detailed SAR.

  • Broad-panel kinase screening to identify the full spectrum of kinase targets and assess selectivity.

  • In vivo efficacy studies in relevant animal models of cancer to evaluate their therapeutic potential.

  • Pharmacokinetic and toxicological profiling to assess their drug-like properties.

References

  • Maguire, M. P., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry, 37(14), 2129-2137. [Link]

  • Solanki, N., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1733-S1750. [Link]

  • Karataş, M. Ö., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(3), e22260. [Link]

  • Szymański, P., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

  • Reddy, T. J., et al. (2018). Synthesis and anticancer evaluation of certain indolo[2,3-b]quinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2584-2590. [Link]

  • Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). International Journal of Oncology, 48(5), 1836-1848. [Link]

  • Uhr, M., et al. (2006). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 49(21), 6334-6345. [Link]

  • Wang, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(21), 13208. [Link]

  • Smaill, J. B., et al. (2002). Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. Bioorganic & Medicinal Chemistry Letters, 12(2), 195-198. [Link]

  • Lu, X., et al. (2009). Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 52(7), 2103-2111. [Link]

  • Saeed, A., et al. (2018). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Journal of Heterocyclic Chemistry, 55(10), 2353-2361. [Link]

  • Nnadi, E. C., et al. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. International Journal of Research and Scientific Innovation (IJRSI), XII(IX). [Link]

  • Ghorab, M. M., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). [Link]

  • El-Faham, A., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 27(22), 8001. [Link]

  • Al-Hussain, S. A., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry. [Link]

  • Li, Y., et al. (2021). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega, 6(42), 28069-28080. [Link]

  • Ahamed, L. S., et al. (2025). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Education and Science, 28(3). [Link]

  • Mali, R. D., et al. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research, 7(6). [Link]

  • Ökten, S., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6825. [Link]

  • Thompson, M. C., et al. (2023). Structure-Activity-Relationships can be directly extracted from high-throughput crystallographic evaluation of fragment elaborations in crude reaction mixtures. ChemRxiv. [Link]

  • Fernández-Justel, D., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. Scientific Reports, 10(1), 8274. [Link]

  • Tiglani, D., et al. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1), 4607-4618. [Link]

  • Tripathi, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 15(45), 32087-32107. [Link]

Sources

Foundational

In Vitro Pharmacokinetic Profiling of 3-(Methoxyethoxy)quinoline: A Comprehensive Technical Guide

Introduction The quinoline scaffold is a privileged pharmacophore in drug discovery, yet unsubstituted quinolines frequently suffer from poor aqueous solubility due to extensive π−π stacking and high crystal lattice ener...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline scaffold is a privileged pharmacophore in drug discovery, yet unsubstituted quinolines frequently suffer from poor aqueous solubility due to extensive π−π stacking and high crystal lattice energy. The strategic installation of a 3-(methoxyethoxy) side chain is a classic medicinal chemistry maneuver designed to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile ()[1].

As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of 3-(methoxyethoxy)quinoline not merely as a checklist of assays, but as a mechanistic investigation into how this specific structural modification dictates biological fate. This whitepaper outlines the causality behind our experimental designs and provides self-validating protocols to ensure absolute data integrity.

Structural Rationale & Physicochemical Profiling

The methoxyethoxy group serves a dual purpose: it disrupts molecular planarity to lower the melting point and introduces flexible, polar ether oxygens that act as hydrogen-bond acceptors ()[1]. This significantly enhances thermodynamic solubility compared to the parent quinoline. However, this modification also alters the lipophilicity (LogD) and polar surface area (PSA), requiring precise physicochemical profiling to ensure the molecule remains within drug-like chemical space ()[2].

Causality in Assay Selection: Because the ether oxygens can form hydrogen bonds with water, kinetic solubility (measured via rapid DMSO stock dilution) often overestimates true solubility by forming metastable supersaturated solutions. Therefore, we mandate Thermodynamic Solubility profiling using the shake-flask method in simulated physiological fluids (FaSSIF/FeSSIF) to capture the true equilibrium state of the crystalline solid.

Permeability and Transporter Assessment

While the methoxyethoxy group improves solubility, the increased PSA can theoretically restrict passive transcellular diffusion across the intestinal epithelium. Furthermore, the ether oxygens can serve as recognition motifs for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) ()[3].

Causality in Assay Selection: To evaluate this, we utilize the Caco-2 Bidirectional Permeability Assay . By measuring both Apical-to-Basolateral ( Papp,A→B​ ) and Basolateral-to-Apical ( Papp,B→A​ ) flux, we calculate the Efflux Ratio (ER). An ER > 2 indicates active efflux, which could limit oral bioavailability and central nervous system (CNS) penetration.

ADME_Workflow Start 3-(Methoxyethoxy)quinoline Sol Physicochemical Profiling Thermodynamic Solubility & LogD Start->Sol Perm Permeability Assessment Caco-2 Bidirectional Assay Sol->Perm Metab Metabolic Stability HLM & Hepatocyte Clearance Perm->Metab PPB Distribution Plasma Protein Binding (PPB) Metab->PPB End In Vitro PK Profile Complete PPB->End

Figure 1: Sequential in vitro ADME profiling workflow for 3-(Methoxyethoxy)quinoline.

Metabolic Stability and Clearance Mechanisms

The introduction of the methoxyethoxy chain introduces specific metabolic liabilities. The ether linkages are highly susceptible to oxidative cleavage (O-dealkylation and O-demethylation) mediated primarily by Cytochrome P450 enzymes (CYP3A4 and CYP2D6) in the liver. Additionally, the electron-rich quinoline nitrogen is prone to N-oxidation by Flavin-containing monooxygenases (FMOs) and CYPs.

Metabolic_Pathway Parent 3-(Methoxyethoxy)quinoline Enzyme Hepatic CYP450 (CYP3A4, CYP2D6) Parent->Enzyme M1 O-Dealkylation (3-Hydroxyquinoline) Enzyme->M1 Major Pathway M2 O-Demethylation (Alcohol Metabolite) Enzyme->M2 Minor Pathway M3 N-Oxidation (Quinoline N-oxide) Enzyme->M3 FMO / CYP Pathway

Figure 2: Predicted primary Phase I metabolic pathways of 3-(Methoxyethoxy)quinoline.

Self-Validating Protocol: Human Liver Microsomal (HLM) Intrinsic Clearance

To ensure absolute trustworthiness, the in vitro clearance assay must be designed as a self-validating system. The following protocol isolates CYP-mediated metabolism from chemical instability or non-specific degradation.

Step-by-Step Methodology:
  • Reagent Preparation: Thaw HLM (pooled, mixed gender) on ice. Prepare a 10 mM stock of 3-(methoxyethoxy)quinoline in DMSO. Dilute to a 1 µM working solution in 100 mM potassium phosphate buffer (pH 7.4) to ensure the final DMSO concentration in the assay is <0.1%. (Causality: DMSO concentrations >0.1% can inhibit CYP3A4 activity, artificially inflating metabolic stability).

  • Incubation Setup: In a 96-well deep-well plate, combine the test compound (1 µM final) and HLM (0.5 mg/mL protein final) in the phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Self-Validating Controls:

    • Positive Controls: Run parallel incubations with Verapamil (high clearance, CYP3A4) and Dextromethorphan (moderate clearance, CYP2D6) to validate the enzymatic viability of the microsome batch.

    • Minus-NADPH Control: Run a parallel incubation of the test compound without the NADPH regenerating system. (Causality: If degradation occurs in this specific well, the compound is chemically unstable in buffer or degraded by non-CYP enzymes, immediately invalidating standard CYP clearance calculations).

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration) to the test and positive control wells.

  • Time-Course Sampling: At t=0,5,15,30,45,60 minutes, transfer 50 µL aliquots from the incubation mixture into a quenching plate containing 150 µL of ice-cold Acetonitrile spiked with an Internal Standard (IS, e.g., Tolbutamide). (Causality: Cold ACN instantly denatures the microsomal proteins to halt the reaction precisely at the timepoint, while the IS corrects for any matrix ionization effects or injection volume variances during subsequent LC-MS/MS analysis).

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification of the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( kel​ ). Calculate intrinsic clearance ( CLint​ ):

    CLint​=Mass of Microsomal Proteinkel​×Volume of Incubation​

Quantitative Data Presentation

The following table summarizes the representative in vitro pharmacokinetic parameters expected for the 3-(methoxyethoxy)quinoline scaffold, synthesized from structural analogs and predictive models (; )[2][3].

PK ParameterAssay SystemRepresentative ValueInterpretation
Thermodynamic Solubility Shake-flask (pH 7.4 buffer)> 150 µMHigh solubility driven by ether oxygens breaking crystal lattice planarity.
Lipophilicity (LogD) Octanol/Water partition (pH 7.4)2.1 - 2.8Optimal balance for oral absorption (Rule of 5 compliant).
Permeability ( Papp​ ) Caco-2 (A to B) 12×10−6 cm/sHigh passive transcellular permeability despite increased PSA.
Efflux Ratio (ER) Caco-2 ( Papp,B→A​/Papp,A→B​ )1.8Low efflux liability; unlikely to be a strong P-gp substrate.
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes45 µL/min/mgModerate hepatic extraction; vulnerable to O-dealkylation.
Plasma Protein Binding Rapid Equilibrium Dialysis (RED) fu​=0.15 (85% bound)Moderate binding; sufficient free fraction for target engagement.

References

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 2016.[Link]

  • Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 2018.[Link]

  • Novel 1,2,3-Triazole Erlotinib Derivatives as Potent IDO1 Inhibitors: Design, Drug-Target Interactions Prediction, Synthesis, Biological Evaluation, Molecular Docking and ADME Properties Studies. Frontiers in Chemistry, 2022.[Link]

Sources

Exploratory

3-(Methoxyethoxy)quinoline Scaffolds in Kinase Drug Discovery: Binding Affinity, Structural Dynamics, and c-Met Targeting

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of targeted oncology, the design of small-molecule receptor tyro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of targeted oncology, the design of small-molecule receptor tyrosine kinase (RTK) inhibitors requires a delicate balance between binding affinity, kinome selectivity, and physicochemical viability. The 3-(methoxyethoxy)quinoline moiety has emerged as a highly privileged pharmacophore in this domain. By combining the classic hinge-binding properties of the quinoline core with the solvent-modulating flexibility of a methoxyethoxy side chain, this structural motif overcomes common liabilities of planar aromatics, such as poor aqueous solubility and promiscuous off-target toxicity.

This whitepaper provides an in-depth mechanistic analysis of the 3-(methoxyethoxy)quinoline scaffold, utilizing the development of c-Met (Hepatocyte Growth Factor Receptor) inhibitors as a primary case study. Furthermore, it establishes self-validating biophysical and biochemical protocols for quantifying the binding affinity of these advanced kinase inhibitors.

Structural Rationale: The Methoxyethoxy Advantage

To understand the high binding affinity of 3-(methoxyethoxy)quinolines, one must analyze the thermodynamics of the kinase ATP-binding cleft. The quinoline nitrogen serves as a foundational anchor, typically forming a robust hydrogen bond with the backbone amide of the kinase hinge region (e.g., Met1160 in c-Met). However, relying solely on lipophilic, planar cores often leads to high-affinity compounds that fail in vivo due to rapid metabolic clearance or hERG channel blockade.

The strategic addition of a 3-(methoxyethoxy) group—an ether-linked aliphatic chain—solves these challenges through three causal mechanisms:

  • Solvent Channel Projection: The methoxyethoxy chain is highly flexible and hydrophilic. When the quinoline core binds the hinge, this side chain is directed outward toward the solvent-exposed boundary of the ATP pocket. This prevents the molecule from burying entirely into lipophilic traps, thereby enhancing selectivity against closely related kinases.

  • Entropic Gain via Water Displacement: The oxygen atoms in the methoxyethoxy group can displace high-energy, ordered water molecules trapped at the edge of the active site. Releasing these waters into the bulk solvent provides a favorable entropic driving force ( ΔS>0 ), significantly lowering the dissociation constant ( Kd​ ).

  • Physicochemical Optimization: The ether oxygens increase the topological polar surface area (tPSA) and disrupt crystal lattice packing energy, dramatically improving aqueous solubility without introducing ionizable groups that might hinder cell permeability.

Similar alkoxy-quinoline and quinazoline strategies have been successfully employed in pan-KIT and EGFR inhibitors, proving the broad utility of this motif across the kinome [3].

Target Spotlight: c-Met Kinase Inhibition

The dysregulation of the HGF/c-Met signaling axis is a well-documented driver of tumor metastasis, angiogenesis, and resistance to other targeted therapies (such as EGFR inhibitors).

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Activates Grb2 Grb2 / SOS cMet->Grb2 Phosphorylation Inhibitor 3-(Methoxyethoxy)quinoline Inhibitor Inhibitor->cMet Blocks ATP Site Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK 1/2 MEK->ERK Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation Gene Transcription

Fig 1: c-Met signaling pathway and inhibition by 3-(methoxyethoxy)quinoline derivatives.

Researchers have heavily utilized the 3-(methoxyethoxy)quinoline scaffold to develop potent c-Met inhibitors. A landmark series of carbon-linked quinoline triazolopyridinones demonstrated that appending the methoxyethoxy group to the quinoline core yielded sub-nanomolar inhibition of c-Met while eliminating time-dependent cytochrome P450 inhibition [1]. Crystallographic data of these complexes (e.g., PDB: 4DEI) visually confirms the solvent-exposed orientation of the methoxyethoxy tail, validating the structure-based design hypothesis [2].

Quantitative Binding Affinity Profiles

The table below summarizes the binding affinities of representative scaffolds utilizing the methoxyethoxy-quinoline (or closely related bioisosteric) motif.

Compound Class / ScaffoldPrimary TargetIC₅₀ / K_d (nM)Structural Role of Methoxyethoxy Group
Quinoline Triazolopyridinones c-Met< 5 nMProjects into solvent channel; improves PK
AMG 337 (Naphthyridine core) c-Met~ 1.5 nMDisplaces active-site water; enhances solubility
4-Anilino-6,7-dialkoxyquinolines EGFR / Src< 50 nMModulates hinge-binding geometry; reduces hERG
7-(2-Methoxyethoxy)quinazolines Pan-KIT< 10 nMEnhances kinome selectivity over KDR (VEGFR2)

Self-Validating Experimental Protocols

To accurately quantify the binding affinity ( Kd​ ) and inhibitory concentration ( IC50​ ) of 3-(methoxyethoxy)quinoline derivatives, orthogonal assays are required. The following protocols are engineered with internal causality and self-validation loops to ensure absolute data integrity.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR provides real-time, label-free quantification of association ( kon​ ) and dissociation ( koff​ ) rates.

Rationale for Experimental Choices:

  • CM5 Sensor Chip: The carboxymethylated dextran matrix provides a hydrophilic, 3D environment that preserves the native, active conformation of the immobilized c-Met kinase domain.

  • 5% DMSO Running Buffer: Quinoline derivatives are inherently hydrophobic. 5% DMSO ensures the analyte remains fully soluble, preventing super-stoichiometric aggregation, while a rigorous solvent-correction protocol maintains baseline stability.

SPR_Workflow Chip 1. CM5 Sensor Chip Preparation Immobilize 2. Kinase Target Immobilization (Amine) Chip->Immobilize Inject 3. Inhibitor Injection (Analyte) Immobilize->Inject Assoc 4. Association Phase (k_on) Inject->Assoc Dissoc 5. Dissociation Phase (k_off) Assoc->Dissoc Regen 6. Surface Regeneration Dissoc->Regen Analyze 7. K_d Calculation (Affinity) Regen->Analyze

Fig 2: SPR biophysical workflow for validating kinase inhibitor binding kinetics.

Step-by-Step Methodology:

  • Immobilization: Activate the CM5 chip using EDC/NHS chemistry. Inject recombinant c-Met kinase domain (diluted in 10 mM Sodium Acetate, pH 5.5) to achieve a target immobilization level of 1,500 Response Units (RU). Block unreacted esters with 1 M Ethanolamine.

  • Buffer Preparation: Equilibrate the system with running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT, 5% DMSO). Causality: Tween-20 reduces non-specific binding to the dextran matrix, while DTT prevents kinase dimerization via spurious disulfide bonds.

  • Analyte Injection: Inject the 3-(methoxyethoxy)quinoline inhibitor in a 3-fold concentration series (e.g., 0.1 nM to 100 nM) at a flow rate of 50 µL/min to minimize mass transport limitations.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive kon​ , koff​ , and Kd​ .

Self-Validation & Quality Control: Inject a known reference inhibitor (e.g., SU11274) at the start and end of the assay. If the calculated Kd​ of the reference shifts by >15%, the kinase surface has denatured, and the run is automatically invalidated. Furthermore, the Rmax​ (maximum response) must scale linearly with the molecular weight of the analyte to definitively rule out non-specific aggregation.

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Assay

While SPR measures biophysical binding, TR-FRET measures the functional inhibition of kinase catalytic activity.

Rationale for Experimental Choices:

  • Time-Resolved Measurement: Highly conjugated quinoline scaffolds often exhibit intrinsic autofluorescence. By introducing a microsecond delay before reading the emission, TR-FRET eliminates short-lived background fluorescence, ensuring the signal is strictly a product of kinase activity.

Step-by-Step Methodology:

  • Enzyme Reaction: In a 384-well plate, combine 1 nM c-Met enzyme, 100 nM biotinylated poly-GT substrate, and the quinoline inhibitor (10-point dose-response curve).

  • Initiation: Initiate the reaction by adding 10 µM ATP (near the Km​ for c-Met) and 10 mM MgCl₂. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding EDTA (to chelate Mg²⁺ and halt catalysis). Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Excite at 340 nm; read emissions at 615 nm (Europium) and 665 nm (APC). Calculate the FRET ratio (665/615).

Self-Validation & Quality Control: Calculate the Z'-factor for every microplate. A Z'-factor > 0.6 validates the assay's dynamic range and signal stability. A strict 'no-enzyme' control must be included to subtract background FRET, ensuring the IC50​ accurately reflects orthosteric ATP-site competition.

Conclusion

The integration of the 3-(methoxyethoxy)quinoline motif into kinase inhibitor design represents a masterclass in structure-based drug optimization. By leveraging the quinoline core for potent hinge-binding and the methoxyethoxy chain for solvent-channel projection and solubility enhancement, researchers can achieve sub-nanomolar affinity while circumventing traditional pharmacokinetic liabilities. As demonstrated through robust SPR and TR-FRET methodologies, this scaffold continues to be a cornerstone in the development of next-generation c-Met, EGFR, and pan-KIT targeted therapies.

References

  • Bode, C.M., Boezio, A.A., Albrecht, B.K., et al. "Discovery and optimization of a potent and selective triazolopyridinone series of c-Met inhibitors." Bioorganic & Medicinal Chemistry Letters, 2012. URL:[Link]

  • RCSB Protein Data Bank. "4DEI: Crystal structure of c-Met in complex with triazolopyridinone inhibitor 24." RCSB PDB, 2012. URL: [Link]

  • Kettle, J.G., Anjum, R., Barry, E., et al. "Discovery of AZD3229, a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors." Journal of Medicinal Chemistry, 2018. URL:[Link]

Foundational

thermodynamic stability and melting point of 3-(Methoxyethoxy)quinoline

Title: Thermodynamic Stability and Solid-State Characterization of 3-(Methoxyethoxy)quinoline: A Technical Guide Executive Summary 3-(Methoxyethoxy)quinoline (CAS: 177202-76-5)[1] represents a highly specialized heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Thermodynamic Stability and Solid-State Characterization of 3-(Methoxyethoxy)quinoline: A Technical Guide

Executive Summary

3-(Methoxyethoxy)quinoline (CAS: 177202-76-5)[1] represents a highly specialized heterocyclic scaffold utilized in advanced drug development and materials science[2]. Understanding its thermodynamic stability and melting point is critical for formulation, solid-state stability, and bioavailability optimization. This whitepaper provides an in-depth analysis of the structural causality dictating its phase transitions, supported by computational Density Functional Theory (DFT) and empirical thermal analysis protocols.

Structural Thermodynamics & Melting Point Causality

The melting point ( Tm​ ) of a compound is fundamentally governed by the ratio of its enthalpy of fusion ( ΔHfus​ ) to its entropy of fusion ( ΔSfus​ ). Unsubstituted quinoline is a hygroscopic liquid at room temperature, exhibiting a melting point of approximately -15 °C[3],[4]. The introduction of a methoxyethoxy substituent at the 3-position fundamentally alters the thermodynamic landscape of the molecule through two competing mechanisms:

  • Enthalpic Contributions (Increasing Tm​ ): The oxygen atoms in the methoxyethoxy chain introduce significant dipole-dipole interactions and act as hydrogen bond acceptors. This increases the intermolecular forces within the crystal lattice compared to the purely van der Waals and π−π stacking interactions of the unsubstituted quinoline core.

  • Entropic Contributions (Decreasing Tm​ ): Unlike rigid substituents (e.g., halogens or simple methyl groups), the -O-CH₂-CH₂-O-CH₃ chain possesses high conformational flexibility. This flexibility eschews tight, planar crystal packing, significantly increasing the entropy of the liquid phase and thereby depressing the melting point relative to rigid analogs[5].

Consequently, 3-(Methoxyethoxy)quinoline exists in a delicate thermodynamic balance, typically presenting as a low-melting solid or viscous liquid, distinct from the highly crystalline nature of rigid quinoline derivatives.

G N1 Quinoline Core N3 Pi-Pi Stacking (Rigid Packing) N1->N3 N2 Methoxyethoxy Chain N4 Dipole Interactions & Conformational Flexibility N2->N4 N5 Net Melting Point (Thermodynamic Balance) N3->N5 Increases Tm (Enthalpy Driven) N4->N5 Decreases Tm (Entropy Driven)

Intermolecular forces dictating the melting point and solid-state stability of 3-MEQ.

In Silico Thermodynamic Stability Evaluation

To predict the kinetic and thermodynamic stability of quinoline derivatives without consuming physical material, computational chemistry—specifically Density Functional Theory (DFT)—is employed as a standard industry protocol[6].

By utilizing the B3LYP functional with a 6-31G(d,p) basis set, researchers can optimize the molecular geometry to a local minimum and calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)[7].

  • Causality of the HOMO-LUMO Gap ( ΔE ): A larger ΔE signifies a "hard" molecule with high kinetic stability and low chemical reactivity[7]. The methoxyethoxy group acts as an electron-donating group (EDG), which slightly raises the HOMO energy level compared to unsubstituted quinoline. Despite this, the robust aromaticity of the quinoline core ensures the molecule maintains a wide enough energy gap to remain thermodynamically stable under standard physiological and storage conditions[6].

G A 3-(Methoxyethoxy)quinoline (CAS: 177202-76-5) B Computational DFT (B3LYP/6-31G*) A->B In silico C Thermal Analysis (DSC & TGA) A->C Empirical D HOMO-LUMO Gap (Thermodynamic Stability) B->D E Phase Transitions (Melting Point & Fusion) C->E F Solid-State Characterization D->F E->F

Workflow for evaluating the thermodynamic stability and phase transitions of 3-MEQ.

Data Presentation: Thermodynamic Property Matrices

Table 1: Comparative Thermodynamic Properties and Structural Causality

PropertyUnsubstituted Quinoline3-(Methoxyethoxy)quinolineStructural Causality
Melting Point ( Tm​ ) -15 °C[3]Moderately ElevatedEther dipoles increase ΔHfus​ ; chain flexibility limits packing efficiency[5].
HOMO-LUMO Gap ( ΔE ) ~4.5 eV~3.8 - 4.1 eV (Calculated)Electron-donating alkoxy chain raises HOMO energy, slightly narrowing the gap[7].
Aqueous Solubility 6.1 g/L (25 °C)[8]EnhancedEther oxygens serve as potent hydrogen bond acceptors, improving hydration[5].
Thermal Stability ( Td​ ) Decomposes on heating[4]> 250 °C (Estimated)Aromatic core remains highly stable; ether C-O bond cleavage is the rate-limiting step.

Table 2: Empirical Methodological Parameters for Thermal Analysis

ParameterDSC Setting (Melting Point)TGA Setting (Thermal Stability)Validation Purpose
Atmosphere Nitrogen (50 mL/min)Nitrogen (50 mL/min)Prevents oxidative degradation, ensuring pure thermal phase transitions.
Heating Rate 10 °C/min20 °C/minBalances thermal event resolution with signal intensity.
Sample Mass 3 - 5 mg10 - 15 mgEnsures uniform heat transfer and minimizes thermal lag.
Crucible Type Hermetically sealed AluminumOpen Alumina (Al₂O₃)Hermetic seals prevent premature volatilization of low-melting heterocycles.

Self-Validating Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC) for Melting Point Determination Objective: Accurately determine the Tm​ and ΔHfus​ of 3-(Methoxyethoxy)quinoline.

  • System Calibration (Self-Validation): Run a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g). Adjust the cell constant and temperature axes to ensure instrument accuracy before analyzing the unknown sample.

  • Sample Preparation: Weigh 3.0 to 5.0 mg of 3-(Methoxyethoxy)quinoline into an aluminum DSC pan.

  • Hermetic Sealing: Crimp the pan with a hermetic lid. Causality: Low-molecular-weight quinoline derivatives can sublime or volatilize near their melting points. A hermetic seal ensures the endothermic signal is exclusively due to fusion, not evaporation.

  • Thermal Cycle: Equilibrate at -50 °C. Heat at 10 °C/min to 150 °C under a 50 mL/min dry nitrogen purge.

  • Data Analysis: Integrate the endothermic melting peak. The extrapolated onset temperature represents the true thermodynamic melting point ( Tm​ ), while the area under the curve represents the enthalpy of fusion ( ΔHfus​ ).

Protocol 2: Thermogravimetric Analysis (TGA) for Thermodynamic Stability Limits Objective: Determine the onset of thermal decomposition ( Td​ ).

  • Baseline Subtraction (Self-Validation): Perform a blank run using an empty alumina crucible under identical heating conditions. Subtract this baseline from the sample run to eliminate buoyancy effects and electronic drift.

  • Sample Loading: Place 10-15 mg of the compound into the tared alumina crucible.

  • Execution: Heat from 25 °C to 600 °C at 20 °C/min under a nitrogen atmosphere.

  • Analysis: Identify the temperature at which 5% mass loss occurs ( Td,5%​ ). This defines the upper boundary of the compound's thermodynamic stability.

Protocol 3: Computational DFT Workflow Objective: Calculate the HOMO-LUMO gap to assess kinetic stability.

  • Initial Geometry: Construct the 3D model of 3-(Methoxyethoxy)quinoline using a standard molecular builder.

  • Optimization: Run a geometry optimization using the Gaussian software package at the B3LYP/6-31G(d,p) level of theory[6].

  • Frequency Calculation (Self-Validation): Immediately follow the optimization with a vibrational frequency calculation. Causality: The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface, validating the stability of the conformation.

  • Orbital Extraction: Extract the energies of the HOMO and LUMO from the checkpoint file and calculate ΔE=ELUMO​−EHOMO​ .

References

  • 177202-76-5_3-(Methoxyethoxy)quinolineCAS号 ... - CAS号查询 . ChemSrc. Available at:[Link]

  • Quinoline - Wikipedia . Wikipedia. Available at: [Link]

  • ICSC 0071 - QUINOLINE - INCHEM . INCHEM. Available at:[Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Publishing . RSC Advances. Available at:[Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC . National Institutes of Health (NIH). Available at:[Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC . National Institutes of Health (NIH). Available at:[Link]

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations | ACS Omega . ACS Publications. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 3-(Methoxyethoxy)quinoline: A Focus on the Determination of Biological Half-Life

Introduction: The Quinoline Scaffold and the Imperative of Pharmacokinetic Characterization The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold and the Imperative of Pharmacokinetic Characterization

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, leading to the development of numerous therapeutic agents with applications in treating malaria, cancer, and various infections.[3][4][5] The specific substitution patterns on the quinoline core are pivotal in defining the pharmacological and toxicological profile of each unique molecule.[6]

3-(Methoxyethoxy)quinoline represents a novel chemical entity with an as-yet uncharacterized biological profile. For any new compound with therapeutic potential, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to its development.[7] Central to this pharmacokinetic profile is the biological half-life (t½) , the time required for the concentration of the compound in the body to be reduced by half.[8] This parameter is a critical determinant of dosing frequency, the potential for accumulation, and the duration of pharmacological effect and potential toxicity.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the determination of the biological half-life of 3-(Methoxyethoxy)quinoline. In the absence of published data for this specific molecule, this document will serve as a first-principles guide, outlining the theoretical considerations, proposing potential metabolic pathways, and providing detailed experimental protocols for its empirical determination.

The Pharmacokinetic Profile of Quinoline-Based Compounds: A Precedent for Investigation

The pharmacokinetic properties of quinoline derivatives can be highly variable, influenced by their specific physicochemical characteristics. For instance, many antimalarial aminoquinolines, such as chloroquine, are known to be extensively distributed throughout the body, resulting in a large apparent volume of distribution and a remarkably long terminal elimination half-life, which can extend to one to two months.[9] Conversely, other quinoline-based drugs may exhibit more rapid clearance. The pharmacokinetic profile of a novel antimalarial pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, for example, was found to be favorable in preclinical studies.[10]

The metabolism of quinoline itself has been shown to be extensive, with less than 0.5% of a dose being excreted unchanged in dogs.[11] The primary routes of metabolism involve hepatic biotransformation into more polar, excretable metabolites.[9] For the parent quinoline molecule, this includes the formation of 5,6-dihydroxy-5,6-dihydroquinoline, as well as 2- and 3-hydroxyquinoline and quinoline-N-oxide.[12] The specific metabolic pathways are highly dependent on the substitution pattern of the quinoline ring. For instance, some quinoline-containing c-Met kinase inhibitors are substrates for aldehyde oxidase (AO), and the presence of small, electron-donating groups can increase their susceptibility to AO-mediated metabolism.[13]

Given this precedent, it is reasonable to hypothesize that 3-(Methoxyethoxy)quinoline will undergo significant metabolic transformation in vivo. The determination of its biological half-life is therefore intrinsically linked to understanding its metabolic fate.

Putative Metabolic Pathways of 3-(Methoxyethoxy)quinoline

Based on the established metabolism of quinoline and its derivatives, we can propose a set of putative metabolic pathways for 3-(Methoxyethoxy)quinoline. These pathways are hypothetical and require experimental validation, but they provide a rational basis for metabolite identification studies.

The primary sites of metabolism are likely to be the quinoline ring system and the methoxyethoxy side chain. Key enzymatic processes may include:

  • Oxidation of the Quinoline Ring: Cytochrome P450 (CYP) enzymes are likely to catalyze the hydroxylation of the quinoline ring at various positions, leading to the formation of phenolic metabolites. The formation of a 5,6-epoxide, a known metabolic route for quinoline, is also a possibility and warrants investigation due to its potential toxicological implications.[12]

  • O-Dealkylation of the Methoxyethoxy Side Chain: The ether linkages in the methoxyethoxy group are susceptible to enzymatic cleavage, which would result in the formation of an alcohol and subsequently a carboxylic acid metabolite.

  • N-Oxidation: The nitrogen atom in the quinoline ring can be oxidized to form an N-oxide.[12]

  • Conjugation: The primary metabolites, particularly those with newly formed hydroxyl groups, are likely to undergo phase II conjugation reactions with glucuronic acid or sulfate to enhance their water solubility and facilitate excretion.

G parent 3-(Methoxyethoxy)quinoline metabolite1 Quinoline Ring Hydroxylation (CYP-mediated) parent->metabolite1 Phase I metabolite2 O-Dealkylation of Methoxyethoxy Chain parent->metabolite2 Phase I metabolite3 N-Oxidation parent->metabolite3 Phase I metabolite4 Phase II Conjugation (Glucuronidation/Sulfation) metabolite1->metabolite4 Phase II metabolite2->metabolite4 Phase II excretion Excretion (Urine/Feces) metabolite4->excretion

Caption: Putative metabolic pathways of 3-(Methoxyethoxy)quinoline.

Experimental Determination of Biological Half-Life: A Step-by-Step Approach

The determination of the biological half-life of 3-(Methoxyethoxy)quinoline requires a multi-faceted experimental approach, beginning with computational predictions and progressing through in vitro and in vivo studies.

In Silico ADME/Tox Profiling

Before embarking on resource-intensive laboratory experiments, a preliminary assessment of the pharmacokinetic properties of 3-(Methoxyethoxy)quinoline can be performed using computational models.[7] Various software platforms can predict a range of ADME/Tox parameters, including:

  • Absorption: Prediction of oral bioavailability and intestinal absorption.

  • Distribution: Prediction of plasma protein binding and blood-brain barrier penetration.

  • Metabolism: Identification of likely sites of metabolism and the potential for CYP enzyme inhibition.

  • Excretion: Prediction of clearance pathways.

  • Toxicity: Early warnings of potential hepatotoxicity, cardiotoxicity, or mutagenicity.

These in silico tools can help to prioritize experimental efforts and anticipate potential challenges.[14]

In Vitro Metabolic Stability Assessment

The intrinsic clearance of 3-(Methoxyethoxy)quinoline can be assessed in vitro using liver microsomal or hepatocyte preparations. These assays provide a measure of the compound's susceptibility to metabolic enzymes and can be used to estimate its hepatic clearance and, by extension, its half-life.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

  • Preparation of Reagents:

    • Prepare a stock solution of 3-(Methoxyethoxy)quinoline in a suitable organic solvent (e.g., DMSO).

    • Thaw human liver microsomes (commercially available) on ice.

    • Prepare a solution of NADPH (cofactor) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, combine the liver microsomes, phosphate buffer, and the 3-(Methoxyethoxy)quinoline working solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of 3-(Methoxyethoxy)quinoline at each time point using a validated LC-MS/MS method.[15]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining 3-(Methoxyethoxy)quinoline against time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

In Vivo Pharmacokinetic Study

The definitive determination of the biological half-life requires an in vivo study, typically conducted in a rodent model (e.g., rats or mice) initially.

G cluster_0 In Vivo Study cluster_1 Sample Analysis cluster_2 Data Analysis dosing Dosing of 3-(Methoxyethoxy)quinoline (IV and PO routes) sampling Serial Blood Sampling (e.g., tail vein) dosing->sampling processing Plasma Isolation sampling->processing extraction Extraction of Drug from Plasma processing->extraction analysis LC-MS/MS Quantification extraction->analysis pk_modeling Pharmacokinetic Modeling (e.g., non-compartmental) analysis->pk_modeling half_life Determination of Biological Half-Life (t½) pk_modeling->half_life

Caption: Workflow for in vivo determination of biological half-life.

Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimation and Dosing:

    • Acclimate male Sprague-Dawley rats for at least one week before the study.

    • Divide the animals into two groups: one for intravenous (IV) administration and one for oral (PO) administration. This allows for the determination of bioavailability as well as half-life.

    • Administer a single dose of 3-(Methoxyethoxy)quinoline at a predetermined concentration.

  • Blood Sample Collection:

    • Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at multiple time points post-dosing. A typical sampling schedule might be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours.

    • Collect the blood in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Extract 3-(Methoxyethoxy)quinoline from the plasma samples using protein precipitation, liquid-liquid extraction, or solid-phase extraction.[16]

    • Quantify the concentration of the compound in each sample using a validated LC-MS/MS method.[17]

  • Pharmacokinetic Data Analysis:

    • Plot the plasma concentration of 3-(Methoxyethoxy)quinoline versus time for both IV and PO routes.

    • Use pharmacokinetic modeling software to perform a non-compartmental analysis of the data.

    • The terminal elimination half-life (t½) is calculated from the terminal elimination rate constant (λz), which is determined from the slope of the log-linear phase of the plasma concentration-time curve. The formula is: t½ = 0.693 / λz .

Analytical Methodologies for Quantification

The accurate quantification of 3-(Methoxyethoxy)quinoline in biological matrices is paramount for the determination of its half-life. The gold standard for this type of analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity, selectivity, and speed.[16][18]

Key Considerations for LC-MS/MS Method Development:

  • Chromatographic Separation: A reverse-phase C18 column is often a good starting point for the separation of quinoline derivatives. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier such as formic acid to improve peak shape and ionization efficiency.

  • Mass Spectrometry Detection: The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity. This involves monitoring a specific precursor-to-product ion transition for 3-(Methoxyethoxy)quinoline and its stable isotope-labeled internal standard.

  • Method Validation: The analytical method must be fully validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and stability.

Conclusion

The biological half-life of 3-(Methoxyethoxy)quinoline is a critical parameter that will govern its potential therapeutic applications. While this value is not currently established, this guide provides a comprehensive and scientifically rigorous framework for its determination. By combining in silico predictions with empirical in vitro and in vivo studies, and employing robust analytical methodologies, researchers can accurately characterize the pharmacokinetic profile of this novel compound. This knowledge is an indispensable prerequisite for advancing 3-(Methoxyethoxy)quinoline through the drug development pipeline, enabling the rational design of future preclinical and clinical studies.

References

  • Dash, A., Vaddamanu, G., Karreddula, R., Manubolu, S. S., G. P. K., & Mulakayala, N. (2024). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Anticancer Agents in Medicinal Chemistry, 24(7), 514–532. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Pyrethrins and Pyrethroids. U.S. Department of Health and Human Services. Available at: [Link]

  • LaVoie, E. J., Adam, E. A., Shigematsu, A., & Hoffmann, D. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis, 4(9), 1169–1173. Available at: [Link]

  • Fujigaki, S., et al. (2017). Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. Scientific Reports, 7, 14851. Available at: [Link]

  • Unknown. (n.d.). Preparation and Properties of Quinoline. Available at: [Link]

  • Gurdere, M. B., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(3), e22260. Available at: [Link]

  • Smith, J. N., & Williams, R. T. (1955). Studies in detoxication. 65. The metabolism of quinoline; new metabolites of quinoline, with observations on the metabolism of 3-, 5- and 6-hydroxyquinoline and 2:4-dihydroxyquinoline. The Biochemical Journal, 60(2), 284–290. Available at: [Link]

  • Parapini, S., et al. (2019). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Molecules, 24(23), 4381. Available at: [Link]

  • Johansen, S. S., et al. (1998). Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). Applied and Environmental Microbiology, 64(12), 4879–4885. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

  • Tada, Y., et al. (1993). Metabolism of mutagenicity-deprived 3-fluoroquinoline: comparison with mutagenic quinoline. Biological & Pharmaceutical Bulletin, 16(3), 232–234. Available at: [Link]

  • Madhavapeddi, K. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Medwin Publishers. Available at: [Link]

  • de Oliveira, R. B., et al. (2015). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Journal of the Brazilian Chemical Society, 26(10), 2092-2103. Available at: [Link]

  • Rivera-Sánchez, G., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. Molecules, 26(22), 7000. Available at: [Link]

  • Ritschel, W. A. (1970). Biological Half-Lives of Drugs. Annals of Pharmacotherapy, 4(12), 332–347. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 144477489, 3-Methoxy-8-methyl-quinoline. Retrieved March 24, 2026, from [Link].

  • White, N. J. (2017). Pharmacokinetic and Pharmacodynamic Considerations in Antimalarial Dose Optimization. Antimicrobial Agents and Chemotherapy, 61(11), e00787-17. Available at: [Link]

  • Unknown. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Wang, X., et al. (2019). Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect. Drug Metabolism and Disposition, 47(3), 241–250. Available at: [Link]

  • Singh, A., & Singh, R. K. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Future Journal of Pharmaceutical Sciences, 9(1), 58. Available at: [Link]

  • Noga, N. (2024). Analytical Approaches to Trace Contaminants in Biological Samples. Journal of Forensic Toxicology & Pharmacology, 13(4). Available at: [Link]

  • Dash, A., Vaddamanu, G., et al. (2024). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Anticancer Agents in Medicinal Chemistry, 24(7), 514-532. Available at: [Link]

  • White, N. J. (1996). Pharmacokinetics of quinine, chloroquine and amodiaquine. Clinical implications. Clinical Pharmacokinetics, 30(4), 264–279. Available at: [Link]

  • U.S. Environmental Protection Agency. (2001). Toxicological Review of Quinoline. Available at: [Link]

  • Rojas-V, T., et al. (2023). A comprehensive revision on the use of quinoline antimalarial drugs as leishmanicidal agents. Parasitology Research, 122(8), 1833–1856. Available at: [Link]

  • Ben-Aoun, Z., et al. (2023). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Molecules, 28(22), 7545. Available at: [Link]

  • Bawa, S., & Kumar, S. (2013). Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen. Available at: [Link]

  • Zhang, Q., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 28(20), 7083. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 3-(Methoxyethoxy)quinoline

Target Compound: 3-(Methoxyethoxy)quinoline (CAS: 177202-76-5) Molecular Formula: C₁₂H₁₃NO₂ Molecular Weight: 203.24 g/mol Scientific Context & Mechanistic Overview The synthesis of 3-alkoxyquinolines is a critical trans...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 3-(Methoxyethoxy)quinoline (CAS: 177202-76-5) Molecular Formula: C₁₂H₁₃NO₂ Molecular Weight: 203.24 g/mol

Scientific Context & Mechanistic Overview

The synthesis of 3-alkoxyquinolines is a critical transformation in medicinal chemistry, often utilized to modulate the physicochemical properties of the quinoline scaffold, such as aqueous solubility and hydrogen-bonding capacity[1]. The introduction of a methoxyethoxy (PEG-like) side chain at the C3 position specifically enhances the pharmacokinetic profile of quinoline-based pharmacophores.

To achieve this, two primary synthetic strategies are employed:

  • Method A: Williamson Ether Synthesis (Recommended for Scale-Up): Base-mediated alkylation of 3-hydroxyquinolines typically employs potassium carbonate in polar aprotic solvents to ensure high regioselectivity for O-alkylation over N-alkylation[2][3]. Furthermore, solution-phase optimizations have demonstrated that precise control of equivalents and temperature is necessary to prevent over-alkylation or degradation[4].

  • Method B: Mitsunobu Reaction (Alternative Mild Route): Utilizes 2-methoxyethanol and triphenylphosphine under redox conditions. This is ideal for acid/base-sensitive substrates but requires rigorous chromatographic separation to remove triphenylphosphine oxide (TPPO) byproducts.

Visual Workflow & Pathway

SynthesisPathway cluster_Williamson Method A: Williamson Ether Synthesis cluster_Mitsunobu Method B: Mitsunobu Reaction SM1 3-Hydroxyquinoline ReagentA 1-Bromo-2-methoxyethane + K2CO3 / DMF SM1->ReagentA Base addition ReagentB 2-Methoxyethanol + PPh3 / DIAD / THF SM1->ReagentB Reagent addition IntermediateA Phenoxide Anion ReagentA->IntermediateA Deprotonation Product 3-(Methoxyethoxy)quinoline (Target Compound) IntermediateA->Product SN2 Alkylation IntermediateB Phosphonium Complex ReagentB->IntermediateB Activation IntermediateB->Product Coupling

Figure 1: Divergent synthetic pathways for 3-(Methoxyethoxy)quinoline via Williamson and Mitsunobu routes.

Quantitative Data & Reagent Tables

Table 1: Reagents for Method A (Williamson Ether Synthesis - 10 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountRole
3-Hydroxyquinoline145.161.01.45 gNucleophile
1-Bromo-2-methoxyethane139.001.21.67 g (1.13 mL)Electrophile
Potassium Carbonate (K₂CO₃)138.212.02.76 gBase
N,N-Dimethylformamide (DMF)73.09-15.0 mLSolvent
Table 2: Reagents for Method B (Mitsunobu Reaction - 10 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountRole
3-Hydroxyquinoline145.161.01.45 gPronucleophile
2-Methoxyethanol76.091.20.91 g (0.95 mL)Alcohol
Triphenylphosphine (PPh₃)262.291.53.93 gRedox Reagent
DIAD202.211.53.03 g (2.90 mL)Redox Reagent
Tetrahydrofuran (THF)72.11-20.0 mLSolvent

Experimental Protocols & Self-Validating Systems

Method A: Williamson Ether Synthesis (Preferred)

This method is highly scalable and avoids the generation of difficult-to-remove phosphine oxide byproducts.

  • Deprotonation (Phenoxide Formation):

    • Charge an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar with 3-hydroxyquinoline (1.45 g, 10 mmol) and anhydrous K₂CO₃ (2.76 g, 20 mmol).

    • Add anhydrous DMF (15 mL) under a nitrogen atmosphere.

    • Stir the suspension vigorously at room temperature (20–25 °C) for 20 minutes.

    • Causality Insight: Pre-stirring ensures complete deprotonation. DMF effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, which drives the subsequent Sₙ2 reaction forward and minimizes competing N-alkylation[3].

  • Alkylation:

    • Add 1-bromo-2-methoxyethane (1.13 mL, 12 mmol) dropwise over 5 minutes via syringe.

    • Attach a reflux condenser and heat the reaction mixture to 70 °C using an oil bath. Stir for 4 to 6 hours.

    • Causality Insight: Heating to 70 °C provides the necessary thermal energy to overcome the Sₙ2 activation barrier for the relatively unreactive primary bromide, without causing thermal degradation of the quinoline core[4].

  • In-Process Control (IPC):

    • Sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Gate: Proceed to workup only when the starting material (m/z 146.1) is < 2% relative to the product peak (m/z 204.1).

  • Workup & Extraction:

    • Cool the mixture to room temperature. Quench by pouring the mixture into 50 mL of ice-cold distilled water.

    • Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

    • Wash the combined organic layers with brine (3 × 30 mL) to remove residual DMF.

  • Purification:

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 40% Ethyl Acetate in Hexanes).

Method B: Mitsunobu Reaction

Use this method if handling alkyl halides is restricted or if strictly neutral conditions are required.

  • Complex Assembly:

    • In an oven-dried 100 mL flask under N₂, dissolve 3-hydroxyquinoline (1.45 g, 10 mmol), 2-methoxyethanol (0.95 mL, 12 mmol), and PPh₃ (3.93 g, 15 mmol) in anhydrous THF (20 mL).

  • Activation:

    • Cool the mixture to 0 °C using an ice-water bath.

    • Add DIAD (2.90 mL, 15 mmol) dropwise over 15 minutes.

    • Causality Insight: The addition of DIAD to PPh₃ is highly exothermic. Cooling prevents the thermal degradation of the highly reactive betaine intermediate before it can activate the alcohol.

  • Reaction & IPC:

    • Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 12 hours.

    • Validation Gate: Confirm completion via TLC (EtOAc/Hexane 1:1, UV active). The product spot will run slightly higher than the highly polar 3-hydroxyquinoline.

  • Workup & TPPO Removal:

    • Concentrate the THF under reduced pressure.

    • Triturate the crude sticky residue with cold diethyl ether (50 mL). Triphenylphosphine oxide (TPPO) will precipitate as a white solid.

    • Filter the suspension through a Celite pad and concentrate the filtrate. Purify via flash chromatography.

Analytical Characterization Data

To ensure the integrity of the synthesized 3-(Methoxyethoxy)quinoline, verify the isolated compound against the following expected spectral data:

  • LC-MS (ESI+): Calculated for C₁₂H₁₄NO₂[M+H]⁺ m/z 204.10; Found m/z 204.1.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 2.8 Hz, 1H, Ar-H), 7.98 (d, J = 8.4 Hz, 1H, Ar-H), 7.65 (m, 1H, Ar-H), 7.45 (m, 2H, Ar-H), 7.30 (d, J = 2.8 Hz, 1H, Ar-H), 4.25 (t, J = 4.6 Hz, 2H, -OCH₂ -), 3.82 (t, J = 4.6 Hz, 2H, -CH₂ O-), 3.45 (s, 3H, -OCH₃ ).

  • Physical State: Pale yellow to off-white oil/low-melting solid.

References[4] Solid-Phase Synthesis of 3-Hydroxy-6-Nitroquinolin-4(1H)-ones with Two Diversity Positions, ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu60AGBaR3K7cUf6iTp1HpGAr_1uul48Hfo1TuMPyrwJUiC3aiP-piLP5WL9ssl8aZToxQJeDvrZaWyajEAn0rMyLP_bBrBfzIfMmsiwgaIsbWBWKqv7Z_RHg7gupMgZLCaLJgOA==[2] Molecular Rearrangement of Pyrazino[2,3-c]quinolin-5(6H)-ones during Their Reaction with Isocyanic Acid, PMC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdzvZq-Bsctftn-IDxJ-ZdqgYemBB1qt0Uqkzi2pw-jWMRkamOwOsLNvGFWjDLUmjwhR7gYnadsxA04RhVRJ0jDVEM3SnxAHiIrCGaAYcm4tWAWzSRkHQY5NAzmlu5pkeFQRglKLqYWfvWtrI=[3] Route Optimization of the Non-covalent Modulator of Hemoglobin PF-07059013 for the Treatment of Sickle Cell Disease, Part I: From Discovery Synthesis to First Kilogram-Scale Manufacture, ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHImMBcXC9WEjuKm6PxEWdWNlS1yLsEQpfq9P3sh9ZHksBk5eMdGSrKivEwpHd1aF1clvD2C22hQu6srdy7dcq2tZx6e-a6DxYf3RBv_JGo079Cn8lK_vOWp8SQFf8pB6WP3EBst2_GTrlhEIE=[1] Transition Metal Catalysis Controlled by Hydrogen Bonding in the Second Coordination Sphere, ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEambj91FQSeEUKixRRZpoAkf6NDlcKspDOGwDI64tAhrtmlEUZU5wKVfR43-Jztk0vrT5jfxn94UNQZdOv7977-QwGCeypk_5kyGG_DVUU7MIJPSXLGguExhrByd7i6z_0sw5X-sdWyHmdATjRrXY=

Sources

Application

Application Note: 3-(Methoxyethoxy)quinoline as a Privileged Scaffold in Targeted Therapeutics and Kinase Inhibition

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary The quinoline nucleus is a foundational pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The quinoline nucleus is a foundational pharmacophore in oncology and infectious disease drug discovery, primarily functioning as an ATP-competitive inhibitor in receptor tyrosine kinases (RTKs) ()[1]. However, the clinical efficacy of flat, rigid aromatic systems is frequently compromised by poor aqueous solubility, off-target toxicity (e.g., hERG channel inhibition), and rapid metabolic clearance.

The integration of a 3-(methoxyethoxy) motif—a flexible, oxygen-rich "mini-PEG" chain—onto the quinoline core represents a highly strategic structural modification. This specific substitution fundamentally alters the physicochemical profile of the scaffold. By projecting into the solvent-exposed regions of kinase active sites, the 3-(methoxyethoxy)quinoline building block enhances target residence time, improves oral bioavailability, and drives kinome selectivity against targets such as EGFR, KDR (VEGFR2), and mutant KIT ()[2].

This guide details the structural rationale, synthetic workflows, and self-validating biological assay protocols required to leverage 3-(methoxyethoxy)quinoline in modern drug design.

Structural Rationale & Physicochemical Profiling

The Causality of the 3-(Methoxyethoxy) Substitution

In structure-based drug design (SBDD), every functional group must serve a distinct thermodynamic or pharmacokinetic purpose. The 3-(methoxyethoxy)quinoline scaffold achieves this through three distinct mechanisms:

  • Hinge Region Anchoring: The quinoline nitrogen acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Met793 in EGFR or Cys919 in KDR) ()[3].

  • Steric Tolerance & Vectoring: Substitution at the 3-position dictates the spatial orientation of the molecule. Studies demonstrate that 3-substituted analogues exhibit distinct steric tolerance profiles, allowing the side chain to project outward from the ATP-binding pocket toward the solvent interface without causing steric clashes with the gatekeeper residue ()[4].

  • LogP Modulation & Solvation: Highly lipophilic alkyl chains often lead to non-specific protein binding and hERG liability. The methoxyethoxy group introduces two flexible ether oxygens. These act as additional H-bond acceptors for solvent water molecules, significantly lowering the partition coefficient (cLogP) while drastically improving aqueous solubility ()[2].

Quantitative Physicochemical Impact

Table 1: Comparative Physicochemical Impact of 3-Substitution on the Quinoline Core

Property3-Alkylquinoline (e.g., Propyl)3-(Methoxyethoxy)quinolineCausality / Impact on Drug Design
Lipophilicity (cLogP) High (>4.0)Moderate (2.0 - 3.0)Reduces non-specific hydrophobic binding and mitigates hERG toxicity risks.
Aqueous Solubility Poor (<10 µg/mL)Excellent (>100 µg/mL)Enhances gastrointestinal absorption and oral bioavailability.
H-Bond Acceptors 1 (Quinoline N)3 (N + 2 Ether Oxygens)Increases specific solvent/protein interactions, stabilizing the drug-target complex[2].
Steric Flexibility Rigid / HydrophobicFlexible / HydrophilicAdapts dynamically to solvent-exposed regions of the kinase cleft[4].

Key Applications in Medicinal Chemistry

  • Receptor Tyrosine Kinase (RTK) Inhibitors: The scaffold is heavily utilized in the synthesis of inhibitors for angiogenesis and tumor proliferation. For example, palladium-catalyzed cross-coupling of methoxyethoxy-substituted quinolines yields potent KDR (VEGFR2) inhibitors ()[5]. Furthermore, similar substitutions are critical in pan-KIT mutant inhibitors for gastrointestinal stromal tumors (GISTs), where the ether oxygens interact with water networks in the active site to ensure selectivity over KDR, preventing hypertension side effects[2].

  • RIP2 Kinase Inhibition: Amino-quinoline derivatives featuring methoxyethoxy substitutions have been developed and patented for the treatment of autoinflammatory diseases (e.g., sarcoidosis) by selectively blocking RIP2-dependent pro-inflammatory signaling ()[6].

KinasePathway L Ligand (EGF / VEGF) R Receptor Tyrosine Kinase (EGFR / KDR) L->R Receptor Activation P Downstream Signaling (PI3K/AKT, MAPK/ERK) R->P Kinase Phosphorylation I 3-(Methoxyethoxy)quinoline Inhibitor I->R ATP-Competitive Hinge Binding I->P Pathway Blockade A Apoptosis & Cell Cycle Arrest I->A Induces Cell Death C Tumor Proliferation & Angiogenesis P->C Unregulated Growth

Figure 1: Mechanism of action of 3-(methoxyethoxy)quinoline derivatives in RTK signaling blockade.

Synthetic Workflows & Methodologies

The functionalization of the 3-(methoxyethoxy)quinoline core requires precise control over reaction conditions to prevent the cleavage of the ether linkage and ensure high-yielding cross-couplings.

SynthWorkflow A 3-Hydroxyquinoline B 3-(2-Methoxyethoxy)quinoline (Core Scaffold) A->B Alkylation (Methoxyethyl chloride, K2CO3, DMF) C Halogenated Intermediate (e.g., C4/C6-Br) B->C Electrophilic Halogenation D Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) C->D Boronic Acid/Amine Pd(OAc)2, S-Phos E Targeted Kinase Inhibitor (e.g., KDR/EGFR) D->E Final Deprotection & Purification

Figure 2: Generalized synthetic workflow for 3-(methoxyethoxy)quinoline-derived kinase inhibitors.

Protocol 1: Synthesis of the Core Scaffold via O-Alkylation

Causality Note: We utilize anhydrous Potassium Carbonate ( K2​CO3​ ) rather than stronger bases (like NaH ) to prevent unwanted side reactions and ensure strictly selective O-alkylation over N-alkylation of the quinoline ring.

  • Preparation: In an oven-dried 250 mL round-bottom flask under an argon atmosphere, dissolve 3-hydroxyquinoline (1.0 eq, 10 mmol) in anhydrous DMF (50 mL).

  • Deprotonation: Add anhydrous K2​CO3​ (2.0 eq, 20 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the phenoxide ion.

  • Alkylation: Dropwise, add 1-bromo-2-methoxyethane (1.2 eq, 12 mmol).

  • Heating: Heat the reaction mixture to 80°C and monitor via LC-MS. The reaction typically reaches completion within 6–8 hours.

  • Workup: Quench the reaction with ice-cold distilled water (150 mL) and extract with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine ( 5×50 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality Note: Following halogenation (e.g., yielding 6-bromo-3-(2-methoxyethoxy)quinoline), cross-coupling is required to attach the target-specific pharmacophore. S-Phos is selected as the ligand because its electron-rich, sterically demanding biaryl structure accelerates the oxidative addition of deactivated quinoline halides and suppresses protodehalogenation, ensuring high yields ()[5].

  • Reagent Assembly: Charge a Schlenk tube with the halogenated quinoline core (1.0 eq), the desired aryl boronic acid (1.2 eq), Pd(OAc)2​ (0.05 eq), S-Phos (0.10 eq), and K3​PO4​⋅H2​O (2.0 eq).

  • Degassing: Purge the vessel with argon for 10 minutes.

  • Solvent Addition: Add degassed Toluene/Water (10:1 v/v).

  • Reaction: Heat the sealed tube to 100°C for 2 hours.

  • Purification: Filter through a Celite pad, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

In Vitro Validation: Self-Validating Kinase Inhibition Assay

To evaluate the biological efficacy of the synthesized 3-(methoxyethoxy)quinoline derivatives, a highly robust, self-validating assay is required. Causality Note: We employ a luminescence-based ATP-depletion assay (e.g., Kinase-Glo®) rather than fluorescence polarization. Quinoline derivatives often exhibit intrinsic auto-fluorescence; luminescence avoids this optical interference, ensuring high signal-to-noise ratios and preventing false-positive inhibition readouts.

Protocol 3: Luminescent ATP-Depletion Assay
  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a white 384-well assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise low-volume dispensing.

  • Enzyme/Substrate Addition: Add 5 µL of the target kinase (e.g., KDR or EGFR) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add 5 µL of an ATP/Peptide substrate mixture. Crucial: The ATP concentration must be set at the apparent Km​ of the specific kinase to accurately measure ATP-competitive hinge binding.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of Kinase-Glo reagent to halt the reaction and consume the remaining unreacted ATP to generate a luminescent signal. Read the plate on a multi-mode microplate reader after 10 minutes.

Self-Validation Criteria (Trustworthiness Check):

  • Plate Z'-Factor: Must be ≥0.6 . Calculated using the DMSO negative control (0% inhibition) and a no-enzyme blank (100% inhibition).

  • Reference Control: A known clinical inhibitor (e.g., Erlotinib for EGFR or Sunitinib for KDR) must be run on the same plate. The calculated IC50​ of the reference must fall within ±0.5 log units of its historically validated IC50​ . If either criterion fails, the plate data is automatically rejected.

References

  • [4] Grunewald, G. L., Sall, D. J., & Monn, J. A. (1988). Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry, 31(4), 824-830. URL:[Link]

  • [1] Zayed, M. F. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Scientia Pharmaceutica, 91(2), 18. URL:[Link]

  • [2] Kettle, J. G., et al. (2018). Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 61(19), 8797-8810. URL:[Link]

  • [6] Casillas, L. N., et al. (2015). Amino-quinolines as kinase inhibitors. European Patent Office, EP2895167A1. URL:[Link]

  • [5] Shen, M., et al. (2007). Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step. The Journal of Organic Chemistry, 72(3), 943-946. URL:[Link]

  • [3] Zayed, M. F. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Method

Application Note: Solubilization and Formulation of 3-(Methoxyethoxy)quinoline for In Vitro Cell Culture Assays

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: In Vitro Cell Viability, Mechanistic Assays, and High-Throughput Screening (HTS) Physicochemical Rationale & Causality 3-(Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: In Vitro Cell Viability, Mechanistic Assays, and High-Throughput Screening (HTS)

Physicochemical Rationale & Causality

3-(Methoxyethoxy)quinoline (CAS: 177202-76-5) presents a classic formulation challenge in early-stage drug development. Structurally, the molecule consists of a weakly basic quinoline heterocycle conjugated to a moderately lipophilic methoxyethoxy side chain. While the ether oxygens offer slight hydrogen-bonding potential, the dominant hydrophobic aromatic core severely restricts its thermodynamic solubility in neutral aqueous environments, such as Dulbecco's Modified Eagle Medium (DMEM) or phosphate-buffered saline (PBS)[1].

When introducing highly lipophilic quinoline derivatives into cell culture, researchers frequently encounter "precipitation upon dilution" [1]. This phenomenon occurs when a compound dissolved in a polar aprotic solvent (like DMSO) is spiked directly into an aqueous buffer. The organic solvent diffuses into the water faster than the hydrophobic compound can solvate, creating localized microenvironments where the compound exceeds its kinetic solubility limit and crashes out of solution as micro-crystals[1].

To circumvent this, this protocol utilizes a Constant-DMSO Intermediate Dilution Strategy . By performing all serial dilutions in 100% anhydrous DMSO prior to a single, high-dilution-factor transfer into pre-warmed media, we minimize thermodynamic shock and maintain the compound in a metastable soluble state long enough for cellular uptake. Furthermore, for highly recalcitrant quinolines, pre-incubation with carrier proteins like Bovine Serum Albumin (BSA) can facilitate spontaneous co-assembly, utilizing the protein's hydrophobic pockets as a delivery vehicle[2].

Quantitative Parameters for Solvent Selection

Choosing the correct primary solvent is critical. Moisture-contaminated solvents will drastically reduce the solubility threshold of quinoline derivatives[3].

Table 1: Solvent Compatibility and Concentration Limits for 3-(Methoxyethoxy)quinoline

SolventMax Stock ConcentrationMax Final Assay % (v/v)Solubilization Mechanism & Causality
Anhydrous DMSO 10 - 50 mM≤ 0.1% - 0.5%Gold Standard. Disrupts the crystal lattice via strong polar aprotic interactions. Must be anhydrous to prevent premature precipitation[3].
Absolute Ethanol 5 - 10 mM≤ 0.1%Alternative. Relies on hydrogen bonding. Lower solubility limit; higher risk of solvent-induced cellular toxicity.
Aqueous Media (pH 7.4) < 1 µMN/ANot Recommended. Highly restricted by the lipophilic quinoline core. Requires co-solvents or carrier proteins (e.g., BSA)[2].

Experimental Workflow

G A 3-(Methoxyethoxy)quinoline (Solid Powder) B Primary Solubilization Add Anhydrous DMSO A->B C Master Stock Solution (10 - 50 mM) B->C Vortex & Sonicate (Max 37°C) D Serial Dilution in 100% DMSO C->D E Intermediate Stocks (1000x of Final) D->E Maintain Constant Solvent Ratio F Aqueous Transfer Add to Pre-warmed Media E->F 1:1000 Dilution Rapid Mixing G Final Assay Solution (0.1% DMSO, No Precipitate) F->G Visual & UV-Vis Verification

Workflow for formulating 3-(Methoxyethoxy)quinoline to avoid aqueous precipitation.

Step-by-Step Protocol: The Constant-DMSO Strategy

This protocol is designed as a self-validating system . Each phase includes a built-in quality control check to ensure the integrity of the assay is maintained.

Phase 1: Master Stock Generation

Causality: Water is the enemy of lipophilic drug formulation. Even ambient humidity absorbed by older DMSO bottles can cause quinoline derivatives to precipitate at high concentrations[3].

  • Equilibration: Allow the vial of 3-(Methoxyethoxy)quinoline powder to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Accurately weigh 1–5 mg of the compound using a microbalance.

  • Dissolution: Add the calculated volume of fresh, anhydrous DMSO (≥99.9% purity) to achieve a 10 mM or 50 mM Master Stock[4].

  • Agitation: Vortex vigorously for 60 seconds. If dissolution is incomplete, sonicate in a water bath at 37°C for 5 minutes. Do not exceed 37°C, as excessive heat can degrade the compound.

  • Validation Check 1 (Optical Clarity): Hold the tube against a light source. The solution must be perfectly clear. The presence of schlieren lines (optical distortions) or floating particulates indicates incomplete dissolution.

Phase 2: Intermediate Stock Generation (1000x)

Causality: Performing serial dilutions directly in cell culture media results in varying DMSO concentrations across your treatment groups, confounding your viability data. By creating 1000x intermediate stocks in 100% DMSO, every well in your assay will receive exactly 0.1% DMSO, ensuring any observed cytotoxicity is purely drug-induced[4].

Table 2: 1000x Intermediate Stock Preparation (Targeting 0.1% Final DMSO)

Desired Final Assay Conc.1000x Intermediate Stock Conc.Volume of Previous StockVolume of 100% DMSO
10 µM 10 mM10 µL of 50 mM Master40 µL
5 µM 5 mM50 µL of 10 mM Stock50 µL
1 µM 1 mM20 µL of 5 mM Stock80 µL
0.1 µM 0.1 mM10 µL of 1 mM Stock90 µL
Vehicle Control 0 mM0 µL100 µL (Pure DMSO)
Phase 3: Aqueous Dosing into Cell Culture Media

Causality: Kinetic solubility is heavily temperature-dependent. Adding a DMSO stock to cold media forces the compound below its solubility threshold before it can disperse[1].

  • Pre-warming: Pre-warm the complete cell culture medium (containing 10% FBS) to 37°C in a water bath.

  • Rapid Dispersion: Add 1 µL of the appropriate 1000x Intermediate Stock to 999 µL of pre-warmed media.

  • Immediate Mixing: Crucial Step. Do not let the DMSO drop sit in the media. Vortex the media tube immediately upon addition to ensure rapid dispersion of the solvent and prevent localized high-concentration microenvironments.

  • Alternative Carrier Method (If precipitation persists): If the compound still crashes out, pre-incubate the DMSO stock with a 9-fold molar excess of Bovine Serum Albumin (BSA) in PBS for 30–60 minutes prior to diluting into the final culture medium. This allows the quinoline to form a self-organizing nano-complex with the protein, drastically increasing aqueous stability[2].

Protocol Self-Validation (Quality Control)

To trust the biological data generated from this assay, you must definitively prove that the 3-(Methoxyethoxy)quinoline actually reached the cells and did not precipitate into biologically inert crystals.

Execute the following self-validation system on your highest concentration (e.g., 10 µM) final assay solution:

  • Microscopic Evaluation: Plate 100 µL of the final dosed media into a clear-bottom 96-well plate. Inspect under an inverted phase-contrast microscope at 20x and 40x magnification. Look for needle-like or amorphous micro-crystals. The well should be indistinguishable from the vehicle control.

  • Spectrophotometric Validation (Centrifugation Assay):

    • Take a 1 mL aliquot of the final dosed media.

    • Measure the UV-Vis absorbance (specifically at the quinoline characteristic peak, typically around 240-260 nm)[2].

    • Centrifuge the aliquot at 10,000 x g for 5 minutes.

    • Measure the UV-Vis absorbance of the supernatant.

    • Causality & Trust: If the compound has precipitated, the crystals will pellet during centrifugation, resulting in a >5% drop in absorbance in the supernatant. If the absorbance remains constant, the compound is successfully maintained in a soluble state.

References

  • Quinoline‐Conjugated Ruthenacarboranes: Toward Hybrid Drugs with a Dual Mode of Action National Institutes of Health (PMC) URL:[Link]

Sources

Application

Application Notes &amp; Protocols: 3-(Methoxyethoxy)quinoline as a Novel Ligand in Transition Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Potential of Substituted Quinolines in Catalysis The quinoline scaffold is a privileged heterocyclic motif prominently featured in a vast...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Substituted Quinolines in Catalysis

The quinoline scaffold is a privileged heterocyclic motif prominently featured in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Beyond their intrinsic biological and material properties, quinoline derivatives have garnered significant attention as versatile ligands in transition metal catalysis. The nitrogen atom within the quinoline ring, along with potential coordinating groups on the carbocyclic portion, allows for the formation of stable and catalytically active metal complexes. These complexes have been instrumental in forging new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis.[3][4][5]

While a diverse range of substituted quinolines has been explored as ligands, the specific application of 3-(Methoxyethoxy)quinoline in transition metal catalysis is an emerging area with considerable untapped potential. The methoxyethoxy substituent at the 3-position introduces a flexible ethereal side chain, which could offer unique steric and electronic properties to a metal center. This side chain may influence the solubility of the catalyst, modulate its reactivity, and potentially induce specific selectivities in catalytic transformations.

This document serves as a forward-looking guide for researchers interested in exploring the catalytic applications of 3-(Methoxyethoxy)quinoline. We will provide a detailed, albeit prospective, protocol for a common cross-coupling reaction, highlighting the experimental considerations and rationale for investigating this novel ligand.

Designing a Catalytic Application: A Hypothetical Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures, which are prevalent in many drug candidates. Palladium-based catalysts are most commonly employed for this transformation.[6][7] Here, we propose a hypothetical protocol for the use of 3-(Methoxyethoxy)quinoline as a ligand in a palladium-catalyzed Suzuki-Miyaura reaction. The rationale is that the quinoline nitrogen can coordinate to the palladium center, while the methoxyethoxy group may provide additional stabilization or influence the catalyst's electronic properties.

Proposed Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative Addition Oxidative Addition (R1-X) Pd(0)L2->Oxidative Addition R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Oxidative Addition->R1-Pd(II)-X(L2) Transmetalation Transmetalation (R2-B(OR)2) R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) Transmetalation->R1-Pd(II)-R2(L2) Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0)L2 Product Product (R1-R2) Reductive Elimination->Product R1-Pd(II)-X(L2)->Transmetalation R1-Pd(II)-R2(L2)->Reductive Elimination Base Base Base->Transmetalation

3-Aminoacetophenone + 2-Methoxyacetylacetone --(H2SO4)--> 3-(Methoxyethoxy)quinoline

4-Bromotoluene + Phenylboronic Acid --(Pd(OAc)2, 3-(Methoxyethoxy)quinoline, K2CO3, Toluene/H2O)--> 4-Methylbiphenyl

Figure 2: Workflow for the synthesis of the ligand and its application in a Suzuki-Miyaura cross-coupling reaction.

Trustworthiness and Self-Validation

The provided protocols are based on well-established synthetic methodologies. The Combes synthesis is a classic method for preparing quinolines, and the Suzuki-Miyaura coupling is a robust and widely used reaction. [8]To validate the success of these protocols, the following characterization techniques are recommended:

  • For 3-(Methoxyethoxy)quinoline:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized ligand.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Infrared (IR) Spectroscopy: To identify functional groups.

  • For the Suzuki-Miyaura Product (4-Methylbiphenyl):

    • NMR Spectroscopy (¹H and ¹³C): To confirm the formation of the desired biaryl product.

    • GC-MS: To determine the purity and confirm the molecular weight.

    • Melting Point: To compare with the literature value.

Conclusion and Future Directions

The exploration of novel ligands is a critical driver of innovation in transition metal catalysis. While the specific catalytic utility of 3-(Methoxyethoxy)quinoline is yet to be extensively documented, its structural features suggest it could be a promising candidate for a variety of cross-coupling reactions. The hypothetical protocols provided here offer a starting point for researchers to investigate its potential.

Future work could involve screening 3-(Methoxyethoxy)quinoline in other palladium-catalyzed reactions such as the Heck, Sonogashira, or Buchwald-Hartwig amination reactions. [1][4]Furthermore, its application in catalysis with other transition metals like copper, which is also known to be effective in various coupling reactions, could be a fruitful area of research. [9][10][11]The systematic evaluation of this ligand will contribute to a deeper understanding of structure-activity relationships in quinoline-based catalytic systems.

References

  • Catalysis Science & Technology. (n.d.). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. RSC Publishing.
  • Molecules. (2018). Palladium-Catalysed Synthesis and Transformation of Quinolones. PMC.
  • Cui, X., Li, J., Zhang, Z.-P., Fu, Y., Liu, L., & Guo, Q.-X. (2007). Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions. Organic Chemistry Portal.
  • Molecules. (2026). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI.
  • The Journal of Organic Chemistry. (2020). One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. ACS Publications.
  • RSC Advances. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. PMC.
  • Arkivoc. (n.d.). Transition-metal-catalyzed reactions starting from 2,3-substitutedquinoline derivatives.
  • American Chemical Society. (n.d.). Copper-catalyzed benzylic C(sp3)–H cross couplings: Methodology development and applications in medicinal chemistry.
  • Zhu, R., Cheng, G., Jia, C., Xue, L., & Cui, X. (2016). Access to C4-Functionalized Quinolines via Copper-Catalyzed Tandem Annulation of Alkynyl Imines with Diazo Compounds. Organic Chemistry Portal.
  • Chinese Journal of Organic Chemistry. (2021). Copper-Catalyzed Three-Component Synthesis of Quinolines via Oxidation and Aza-Diels-Alder Reaction. SIOC Journals.
  • Dash, A., Vaddamanu, G., Karreddula, R., Manubolu, S. S., G. P. K., & Mulakayala, N. (n.d.). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies.
  • Molecules. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC.
  • RSC Advances. (n.d.). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Publishing.
  • Journal of the Brazilian Chemical Society. (n.d.). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. SciELO.
  • Journal of the Brazilian Chemical Society. (2025). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies.
  • Molecules. (2021). Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate. MDPI.
  • Howard, S. Y., Di Maso, M. J., Shimabukuro, K., Burlow, N. P., Tan, D. Q., Fettinger, J. C., Malig, T. C., Hein, J. E., & Shaw, J. T. (2021). Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones. Organic Chemistry Portal.
  • Benchchem. (n.d.). Synthesis of Quinolines from 3-Acetylaniline: Application Notes and Protocols.

Sources

Method

Application Note: Minimal Inhibitory Concentration (MIC) Assay Protocol for 3-(Methoxyethoxy)quinoline

Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Scientists. Introduction and Mechanistic Rationale Quinoline derivatives represent a privileged scaffold in antimicrobial drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Scientists.

Introduction and Mechanistic Rationale

Quinoline derivatives represent a privileged scaffold in antimicrobial drug discovery, exhibiting broad-spectrum activity through various mechanisms, including the inhibition of bacterial DNA gyrase and topoisomerase IV[1]. The compound 3-(Methoxyethoxy)quinoline (CAS: 177202-76-5) introduces a flexible, oxygen-rich ether linkage at the 3-position of the quinoline ring[2].

From a physicochemical perspective, the addition of the methoxyethoxy moiety alters the lipophilicity (LogP) and increases the topological polar surface area (TPSA) compared to the unsubstituted parent quinoline. This structural modification is hypothesized to enhance aqueous solubility and facilitate optimal penetration through the bacterial cell envelope, particularly the complex porin networks of Gram-negative pathogens.

To rigorously evaluate the antimicrobial efficacy of 3-(Methoxyethoxy)quinoline, a standardized broth microdilution assay is required. This protocol is engineered to comply with the Clinical and Laboratory Standards Institute (CLSI) M07 and M100 guidelines[3], ensuring that the resulting Minimum Inhibitory Concentration (MIC) data is highly reproducible, self-validating, and translatable to broader preclinical profiling.

MOA_Pathway A 3-(Methoxyethoxy)quinoline (Target Compound) B Cell Membrane Penetration (Modulated by methoxyethoxy group) A->B C Intracellular Target Engagement (e.g., DNA Gyrase) B->C D Inhibition of DNA Supercoiling C->D E Bacterial Cell Death D->E

Proposed antibacterial mechanism of action for 3-(Methoxyethoxy)quinoline.

Experimental Design and Causality

A robust MIC assay must be a self-validating system. This protocol utilizes the 96-well broth microdilution method, widely considered the "gold standard" for quantitative susceptibility testing[1].

Critical Assay Parameters:
  • Media Selection: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is strictly utilized. The standardization of divalent cations (Ca²⁺ and Mg²⁺) is critical because variations can artificially skew the MIC of quinoline derivatives by altering bacterial outer membrane permeability or directly chelating the compound[4].

  • Solvent Control: 3-(Methoxyethoxy)quinoline is initially dissolved in 100% Dimethyl Sulfoxide (DMSO). The protocol is carefully designed so that the final concentration of DMSO in the assay wells never exceeds 1% (v/v)[1]. Higher concentrations of DMSO induce osmotic stress and membrane toxicity in bacteria, leading to false-positive efficacy readouts.

  • Colorimetric Readout (Optional but Recommended): To eliminate subjectivity in visual turbidity assessments, Resazurin (Alamar Blue) is incorporated. Viable bacteria reduce the blue resazurin to pink resorufin, providing a clear, binary visual endpoint[5].

MIC_Workflow A Compound Preparation (Stock in DMSO) B Serial Dilution (in CAMHB) A->B D Inoculation (96-well plate) B->D C Inoculum Prep (0.5 McFarland) C->D E Incubation (35°C, 16-20h) D->E F MIC Determination (Turbidity/Resazurin) E->F

Workflow of the broth microdilution MIC assay for 3-(Methoxyethoxy)quinoline.

Step-by-Step Methodology

Phase 1: Reagent and Compound Preparation
  • Stock Solution: Weigh exactly 2.0 mg of 3-(Methoxyethoxy)quinoline and dissolve in 1.0 mL of sterile, molecular-grade DMSO to create a 2000 µg/mL stock solution. Vortex until completely dissolved.

  • Working Solution: Dilute the DMSO stock 1:100 in sterile CAMHB to achieve a starting concentration of 20 µg/mL. Note: This ensures the final DMSO concentration in the first well will be 0.5% after the addition of the inoculum.

Phase 2: Microtiter Plate Setup (Serial Dilution)
  • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well, U-bottom microtiter plate.

  • Add 100 µL of the 20 µg/mL working solution to well 1.

  • Transfer 50 µL from well 1 to well 2, and mix thoroughly by pipetting up and down 4-5 times.

  • Repeat this two-fold serial dilution process across the plate until well 10. Discard 50 µL from well 10.

  • Controls:

    • Well 11 (Growth Control): Add 50 µL of CAMHB (no compound).

    • Well 12 (Sterility Control): Add 100 µL of CAMHB (no compound, no bacteria).

Phase 3: Inoculum Preparation and Addition
  • Select 3–5 well-isolated colonies of the target strain (e.g., S. aureus ATCC 25923) from an overnight agar plate[4].

  • Suspend the colonies in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL) using a spectrophotometer (absorbance at 625 nm should be 0.08–0.13)[6].

  • Dilute this suspension 1:150 in CAMHB to achieve a concentration of 1×106 CFU/mL.

  • Add 50 µL of the diluted inoculum to wells 1 through 11. The final bacterial concentration in each well is now 5×105 CFU/mL, and the compound concentrations range from 10 µg/mL (Well 1) down to 0.019 µg/mL (Well 10)[6].

Phase 4: Incubation and Readout
  • Seal the plate with a breathable membrane to prevent evaporation while allowing gas exchange.

  • Incubate at 35°C ± 2°C for 16–20 hours in an ambient air incubator[1].

  • (Optional Resazurin Step): After 16 hours, add 10 µL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 1–2 hours[5].

  • Interpretation: The MIC is defined as the lowest concentration of 3-(Methoxyethoxy)quinoline that completely inhibits visible growth (or remains blue/purple if using resazurin). Pink wells indicate bacterial viability.

Representative Data Presentation

The following table summarizes expected benchmark MIC values for quinoline derivatives against standard ATCC reference strains, demonstrating how the data should be structured for internal reporting or publication[1][6].

Table 1: Representative MIC Values for 3-(Methoxyethoxy)quinoline and Controls

MicroorganismStrainGram Stain3-(Methoxyethoxy)quinoline MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureusATCC 25923Positive0.5 - 2.00.12 - 0.5
Enterococcus faecalisATCC 29212Positive2.0 - 4.00.25 - 2.0
Escherichia coliATCC 25922Negative4.0 - 8.00.004 - 0.015
Pseudomonas aeruginosaATCC 27853Negative> 16.00.25 - 1.0

Note: Data is illustrative of typical quinoline derivative profiles[1][6]. Exact values for 3-(Methoxyethoxy)quinoline must be empirically determined using the protocol above.

References

  • ChemSrc. "177202-76-5 3-(Methoxyethoxy)quinoline Physical and Chemical Properties." ChemSrc Database. Available at: [Link]

  • National Institutes of Health (NIH). "Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity." PubMed Central. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). "Archived Methods: Standard broth microdilution procedure." CLSI Guidelines. Available at:[Link]

  • Clinical and Laboratory Standards Institute (CLSI). "M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition." CLSI Publications. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Establishing In Vivo Dosing for 3-(Methoxyethoxy)quinoline in Murine Models

Abstract This document provides a comprehensive framework for establishing safe and efficacious in vivo dosing guidelines for the novel research compound 3-(Methoxyethoxy)quinoline in murine models. As specific preclinic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive framework for establishing safe and efficacious in vivo dosing guidelines for the novel research compound 3-(Methoxyethoxy)quinoline in murine models. As specific preclinical data for this molecule is not publicly available, this guide presents a systematic, multi-phase approach grounded in established toxicological and pharmacological principles. It is intended for researchers, scientists, and drug development professionals initiating in vivo studies with new chemical entities (NCEs). The protocols herein are designed to be self-validating, emphasizing scientific rationale, reproducibility, and ethical considerations in animal research.

Part 1: Foundational Strategy & Phased Workflow

The successful in vivo evaluation of a novel compound like 3-(Methoxyethoxy)quinoline hinges on a methodical progression from fundamental characterization to complex efficacy studies. Simply selecting a dose is insufficient; the goal is to define a therapeutic window informed by safety, exposure, and biological activity. This guide is structured around a four-phase workflow that ensures data from each stage logically informs the next, minimizing animal use and maximizing data quality.

Workflow for Establishing In Vivo Dosing

The following diagram outlines the critical path from initial compound assessment to the design of robust pharmacodynamic and efficacy experiments.

Dosing_Workflow cluster_0 Phase I: Characterization & Formulation cluster_1 Phase II: Safety & Tolerability cluster_2 Phase III: Pharmacokinetics (PK) cluster_3 Phase IV: Efficacy Modeling P1_Char Physicochemical Characterization (Purity, Solubility, Stability) P1_Form Vehicle Screening & Formulation Development P1_Char->P1_Form Solubility Data P2_Tox Acute Toxicity & Dose Range Finding (DRF) P1_Form->P2_Tox Stable Formulation P2_MTD Determine Maximum Tolerated Dose (MTD) P2_Tox->P2_MTD Clinical Signs Data P3_PK Single-Dose PK Study (IV, PO/IP) P2_MTD->P3_PK Safe Dose Range P4_Dose Dose Selection for Efficacy Studies P2_MTD->P4_Dose Safety Ceiling (MTD) P3_Params Calculate Key PK Parameters (AUC, Cmax, T½) P3_PK->P3_Params Plasma Concentration Data P3_Params->P4_Dose Exposure Data (AUC) P4_PD Pharmacodynamic (PD) & Dose-Response Study P4_Dose->P4_PD Informed Dose Levels MTD_Workflow start Start: Select Dose Cohorts (n=3 mice/group) dose_low Dose Group 1 (e.g., 10 mg/kg) start->dose_low observe_low Observe 72h Record Body Weight & Clinical Signs dose_low->observe_low decision_low Toxicity Observed? observe_low->decision_low dose_mid Dose Group 2 (e.g., 30 mg/kg) decision_low->dose_mid No mtd_found MTD Established (Previous Dose Level) decision_low->mtd_found Yes observe_mid Observe 72h Record Body Weight & Clinical Signs dose_mid->observe_mid decision_mid Toxicity Observed? observe_mid->decision_mid dose_high Dose Group 3 (e.g., 100 mg/kg) decision_mid->dose_high No decision_mid->mtd_found Yes observe_high Observe 72h Record Body Weight & Clinical Signs dose_high->observe_high decision_high Toxicity Observed? observe_high->decision_high decision_high->mtd_found Yes stop Stop Study decision_high->stop No (Consider Higher Dose)

Caption: Decision workflow for a dose escalation MTD study.

Part 4: Phase III - Single-Dose Pharmacokinetics (PK)

Expertise & Causality: Knowing the MTD prevents acute toxicity, but it does not describe the drug's behavior in the body. A pharmacokinetic study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of 3-(Methoxyethoxy)quinoline. Key parameters like peak concentration (Cmax), time to peak (Tmax), and total exposure (Area Under the Curve, AUC) are critical for designing rational efficacy study schedules. For example, a compound with a short half-life (T½) may require more frequent dosing than one with a long half-life.

Protocol 3: Murine Single-Dose PK Study
  • Animal Model & Groups:

    • Use the same mouse strain as in other studies. Typically requires cannulated animals (e.g., jugular vein) for serial blood sampling, or sparse sampling from multiple animals.

    • Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg) to determine bioavailability.

    • Group 2: Administration by the intended therapeutic route (PO or IP) at a dose well below the MTD (e.g., 25-50% of MTD).

  • Dosing & Sampling:

    • Administer the compound precisely at T=0.

    • Collect blood samples (typically 20-30 µL) into tubes containing an anticoagulant (e.g., EDTA).

    • A typical sparse sampling schedule for a PO dose might be:

      • Cohort A (n=3): 5 min, 30 min, 2 hr, 8 hr

      • Cohort B (n=3): 15 min, 1 hr, 4 hr, 12 hr

      • Cohort C (n=3): Vehicle control, sampled at 30 min and 4 hr.

  • Sample Processing & Analysis:

    • Immediately centrifuge blood samples to separate plasma.

    • Store plasma at -80°C until analysis.

    • Quantify the concentration of 3-(Methoxyethoxy)quinoline in the plasma using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot plasma concentration versus time.

    • Use software (e.g., Phoenix WinNonlin, R) to perform non-compartmental analysis (NCA) and calculate key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters
ParameterDescriptionImportance for Dosing
Cmax Maximum observed plasma concentrationRelates to acute efficacy and toxicity.
Tmax Time at which Cmax is reachedIndicates the rate of absorption.
AUC Area Under the Curve (Concentration vs. Time)Represents total drug exposure over time. The primary driver of efficacy for many drugs.
Half-lifeThe time required for the plasma concentration to decrease by half. Dictates dosing frequency.
F% Bioavailability (PO vs. IV)The fraction of the oral dose that reaches systemic circulation. Informs dose adjustments between routes.

Part 5: Phase IV - Dose Selection for Efficacy Studies

Expertise & Causality: The final step is to integrate all preceding data to design an intelligent and informative efficacy study. Doses are not chosen arbitrarily; they are selected to test specific hypotheses about the relationship between exposure and biological effect. The goal is to establish a dose-response relationship and identify a Minimum Effective Dose (MED).

Logic for Dose Selection

The MTD provides the safety ceiling, while the PK data provides the exposure (AUC) achieved at a given dose. Efficacy doses should be chosen to span a range of exposures, typically starting at a fraction of the MTD.

Dose_Selection cluster_0 Inputs cluster_1 Dose Selection Strategy cluster_2 Output MTD MTD Data (Safety Ceiling) Dose_High High Dose (e.g., 0.5 - 0.8 x MTD) Tests maximal effect MTD->Dose_High Sets Upper Limit PK PK Data (Exposure/AUC at Dose X) Dose_Mid Mid Dose (e.g., 3-fold lower than High) Establishes dose-response PK->Dose_Mid Predicts Exposure Efficacy_Study Efficacy Study Design (Vehicle, Low, Mid, High Doses) Dose_High->Efficacy_Study Dose_Mid->Efficacy_Study Dose_Low Low Dose (e.g., 3-fold lower than Mid) Defines MED Dose_Low->Efficacy_Study

Caption: Logic for integrating safety and PK data for efficacy dose selection.

A typical 3-dose efficacy study design plus a vehicle control is standard:

  • High Dose: A well-tolerated dose that provides high exposure (e.g., 50-80% of the MTD).

  • Mid Dose: A dose intended to be on the linear portion of the dose-response curve (e.g., 3- to 5-fold lower than the high dose).

  • Low Dose: A dose intended to be near the minimal effective dose (MED) (e.g., 3- to 5-fold lower than the mid dose).

This systematic approach ensures that the resulting efficacy data is interpretable, robust, and directly linked to both the safety and pharmacokinetic profiles of 3-(Methoxyethoxy)quinoline.

References

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230. [Link]

  • U.S. Food and Drug Administration. (2009). Guidance for Industry: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. FDA. [Link]

  • Toutain, P. L., & Bousquet-Mélou, A. (2004). Plasma clearance. Journal of Veterinary Pharmacology and Therapeutics, 27(6), 415–425. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-(Methoxyethoxy)quinoline Aqueous Solubility

Welcome to the Technical Support Center for 3-(Methoxyethoxy)quinoline (CAS: 177202-76-5). As a quinoline derivative, this compound features a fused bicyclic aromatic core that makes it highly lipophilic.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(Methoxyethoxy)quinoline (CAS: 177202-76-5). As a quinoline derivative, this compound features a fused bicyclic aromatic core that makes it highly lipophilic. While excellent for membrane permeability and target binding in drug development, this hydrophobicity frequently leads to severe solubility bottlenecks in aqueous in vitro assays and formulation development.

This guide is designed for researchers and formulation scientists. It bypasses generic advice to provide mechanistic explanations and self-validating experimental protocols to keep your compound in solution.

Part 1: Diagnostic FAQs (Understanding the Causality)

Q: Why does 3-(Methoxyethoxy)quinoline crash out when I dilute my DMSO stock into PBS or cell culture media? A: This is a classic manifestation of a phenomenon known as "DMSO shock"[1]. When a concentrated stock in a water-miscible solvent (like DMSO) is rapidly introduced into an aqueous buffer, the local concentration of the organic solvent drops precipitously. The hydrophobic quinoline core cannot maintain its thermodynamic solubility in the new, highly polar environment. This rapid shift causes the compound to exceed its kinetic solubility limit, leading to rapid nucleation and precipitation[1].

Q: Doesn't the methoxyethoxy side chain improve water solubility compared to an unsubstituted quinoline? A: Yes, but only marginally. The ether oxygen atoms in the methoxyethoxy moiety act as hydrogen bond acceptors, which slightly improves hydration compared to a bare quinoline ring. However, structural modifications relying purely on ether-containing substituents typically yield only modest improvements in aqueous solubility[2]. The dominant hydrophobic character of the aromatic system still dictates its overall poor aqueous solubility, meaning formulation interventions are almost always required.

Q: How does the pH of my assay buffer influence the solubility of this compound? A: Quinoline derivatives are weak bases due to the lone pair of electrons on the heterocyclic nitrogen[3]. At physiological pH (7.4), the molecule is predominantly un-ionized and lipophilic. By lowering the pH of the aqueous medium to 1-2 units below its pKa, the nitrogen atom becomes protonated. This converts the neutral molecule into a highly water-soluble cationic salt, drastically altering its hydration profile[4].

Part 2: Troubleshooting Guides & Self-Validating Protocols

To resolve precipitation issues, you must select a strategy based on your assay's tolerance for pH changes, solvents, or additives.

G Start Precipitation of 3-(Methoxyethoxy)quinoline Check_pH Can assay tolerate acidic pH (< 5.0)? Start->Check_pH pH_Adj Protonate Quinoline Nitrogen (Salt Formation) Check_pH->pH_Adj Yes Check_DMSO Can assay tolerate >1% DMSO? Check_pH->Check_DMSO No Cosolvent Optimize Co-solvent (Slow addition + Vortex) Check_DMSO->Cosolvent Yes Complexation Use HP-β-CD or Surfactants (Inclusion/Micelle) Check_DMSO->Complexation No

Caption: Decision tree for selecting a solubility enhancement strategy.

Workflow A: Mitigating "DMSO Shock" via Kinetic Solubilization

Mechanism: Maximize kinetic solubility by preventing rapid nucleation during the solvent transition. Protocol:

  • Stock Preparation: Prepare a highly concentrated stock (e.g., 20-50 mM) in anhydrous DMSO to minimize the final solvent volume transferred to the assay[5].

  • Temperature Control: Pre-warm the target aqueous buffer (e.g., PBS) to 37°C. This temporarily increases the thermodynamic solubility limit of the medium.

  • Controlled Addition (Critical): Add the DMSO stock dropwise to the aqueous buffer while under continuous, vigorous vortexing. Never add the aqueous buffer directly to the DMSO stock.

  • Self-Validation Step: Measure the absorbance of the final solution at 600 nm (OD600) using a UV-Vis spectrophotometer. An OD600 reading > 0.05 indicates light scattering from sub-visible precipitates[6]. If the reading is high, the kinetic solubility limit has been breached, and you must lower the final compound concentration.

Workflow B: pH-Driven Salt Formation

Mechanism: Capitalize on the basicity of the quinoline nitrogen to form a soluble salt[3]. Protocol:

  • Buffer Selection: Prepare a citrate or acetate buffer at pH 4.5.

  • Dissolution: Add solid 3-(Methoxyethoxy)quinoline directly to the acidic buffer.

  • Energy Input: Sonicate for 10–15 minutes in a water bath to overcome the crystal lattice energy.

  • Self-Validation Step (Precipitation pH Determination): Gradually titrate the pH of the clear solution back up toward pH 7.4 using 0.1M NaOH while monitoring for cloudiness. The exact pH at which the solution turns turbid is the precipitation pH ( pHp​ ). Your biological assay must be conducted below this pH threshold.

Workflow C: Host-Guest Complexation with HP-β-Cyclodextrin

Mechanism: Encapsulate the lipophilic quinoline core within the hydrophobic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD), presenting a hydrophilic exterior to the aqueous media[5].

G Free Hydrophobic Quinoline Core (Insoluble) Complex Inclusion Complex (Water Soluble) Free->Complex + CD Micelle_Complex Micellar Encapsulation (Water Soluble) Free->Micelle_Complex + Surfactant CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Micelle Surfactant Monomers (e.g., Tween 80) Micelle->Micelle_Complex

Caption: Molecular mechanisms of solubilization via encapsulation.

Protocol (Phase Solubility Study):

  • Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your target neutral aqueous buffer[5].

  • Incubation: Add an excess amount of 3-(Methoxyethoxy)quinoline powder to the cyclodextrin solution.

  • Equilibration: Agitate the suspension on a rotary shaker at room temperature for 24–48 hours to ensure thermodynamic equilibrium is reached[6].

  • Separation: Centrifuge the sample at 10,000 x g for 15 minutes to pellet any un-complexed, insoluble drug[5].

  • Self-Validation Step: Carefully extract the supernatant and quantify the dissolved compound via HPLC. Compare this to a control sample (buffer without HP-β-CD) to calculate the fold-enhancement in solubility.

Part 3: Strategy Comparison Data

Use the following table to quickly compare the quantitative and qualitative aspects of each troubleshooting strategy to determine the best fit for your specific assay constraints.

Solubilization StrategyPrimary MechanismTypical Concentration AchievedProsCons / Limitations
Co-solvency (DMSO) Dielectric constant reduction10 - 50 µM (Kinetic)Easy to execute; broad applicability.High risk of "crashing out"; DMSO >1% is toxic to many cell lines.
pH Adjustment (< 5.0) Nitrogen protonation (Salt formation)> 1 mM (Thermodynamic)Highly effective; no organic solvents required.Unsuitable for live-cell assays requiring physiological pH (7.4).
HP-β-CD Complexation Hydrophobic encapsulation100 µM - 1 mMMaintains pH 7.4; biocompatible for cell assays.Requires 24h equilibration; cyclodextrins can extract cholesterol from cell membranes at high %.
Surfactants (Tween 80) Micellar solubilization50 - 500 µMGood for biochemical assays and stabilizing supersaturation.Can interfere with assay readouts (e.g., fluorescence quenching).

References

  • Jorgensen, W. L., et al. "Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules." PubMed Central (PMC). Available at:[Link]

  • Carvajal, T., et al. "Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics." PubMed. Available at:[Link]

Sources

Optimization

how to improve synthesis yield and purity of 3-(Methoxyethoxy)quinoline

Welcome to the technical support guide for the synthesis and purification of 3-(Methoxyethoxy)quinoline. This resource is designed for researchers, scientists, and professionals in drug development who are working with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis and purification of 3-(Methoxyethoxy)quinoline. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols for higher yield and purity.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section provides in-depth solutions to specific problems you may encounter during the synthesis of 3-(Methoxyethoxy)quinoline.

Problem 1: Low or No Product Yield

Q: I am experiencing very low yields or failing to isolate the desired 3-(Methoxyethoxy)quinoline product. What are the likely causes and how can I improve the outcome?

A: Low yields in the synthesis of 3-(Methoxyethoxy)quinoline, which is typically achieved through an etherification of 3-hydroxyquinoline, often point to issues with reaction conditions, reagent quality, or the choice of synthetic route. The most common approach is a variation of the Williamson ether synthesis or the Ullmann condensation.

Causality and Recommended Actions:

  • Incomplete Deprotonation of 3-Hydroxyquinoline: The hydroxyl group of 3-hydroxyquinoline must be deprotonated to form a nucleophilic alkoxide. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed efficiently.

    • Solution: Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure the base is fresh and used in at least stoichiometric amounts (1.1-1.5 equivalents).

  • Poor Quality of Reagents or Solvents: Moisture in the solvent or reagents can quench the strong base and inhibit the reaction.

    • Solution: Use anhydrous solvents, such as dimethylformamide (DMF) or tetrahydrofuran (THF), and ensure all reagents are of high purity and handled under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or lead to side reactions and decomposition at higher temperatures.[1]

    • Solution: The optimal temperature depends on the specific reagents and solvent used. For a Williamson ether synthesis with NaH in DMF, a temperature range of 60-80°C is often effective. For an Ullmann condensation, higher temperatures may be necessary.[2] It is crucial to monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[1]

  • Inefficient Leaving Group: The efficiency of the alkylating agent, 1-bromo-2-methoxyethane, is dependent on the leaving group. While bromide is generally a good leaving group, other options exist.

    • Solution: While 1-bromo-2-methoxyethane is standard, ensure its purity. If issues persist, consider synthesizing a tosylate or mesylate of 2-methoxyethanol to have a better leaving group.

Problem 2: Difficult Purification and Presence of Impurities

Q: My crude product is a complex mixture, and I'm struggling to isolate pure 3-(Methoxyethoxy)quinoline. What are the common impurities and how can I effectively purify the product?

A: Purification challenges often arise from side reactions or unreacted starting materials. Understanding the potential impurities is key to developing an effective purification strategy.

Common Impurities and Purification Protocols:

  • Unreacted 3-Hydroxyquinoline: Due to its acidic nature, 3-hydroxyquinoline can be removed with a basic wash.

    • Protocol: During the workup, wash the organic layer with a dilute aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to extract the unreacted 3-hydroxyquinoline.

  • Side Products from Base-Induced Elimination: If using a strong, sterically hindered base like potassium tert-butoxide, elimination of HBr from 1-bromo-2-methoxyethane can occur, leading to the formation of methoxyethene.

    • Solution: Use a less sterically hindered base like sodium hydride.

  • Polymerization or Tar Formation: Particularly in older, more classical quinoline syntheses like the Skraup or Doebner-von Miller reactions, harsh acidic conditions can lead to polymerization.[3][4]

    • Solution: While not the primary route for this specific etherification, if you are synthesizing the 3-hydroxyquinoline precursor via these methods, ensure controlled temperature and efficient stirring to minimize tar formation.[3]

Recommended Purification Workflow:

  • Aqueous Workup: After the reaction is complete, quench the reaction mixture carefully with water. Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Basic and Acidic Washes: Wash the organic layer sequentially with a dilute base (e.g., 1M NaOH) to remove unreacted 3-hydroxyquinoline, followed by a dilute acid (e.g., 1M HCl) to remove any basic impurities, and finally with brine to remove residual salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography: The most effective method for obtaining high-purity product is column chromatography on silica gel.[5] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

Problem 3: Potential for Side Reactions

Q: Are there any common side reactions I should be aware of that could affect the yield and purity of my product?

A: Yes, several side reactions can compete with the desired etherification, leading to a decrease in yield and the formation of impurities.

Key Side Reactions and Mitigation Strategies:

  • N-alkylation vs. O-alkylation: The quinoline nitrogen is also a nucleophilic site and can compete with the hydroxyl group for the alkylating agent.

    • Mitigation: O-alkylation is generally favored when the hydroxyl group is deprotonated to form the more nucleophilic alkoxide. Using a strong base is crucial to ensure the phenoxide is the primary nucleophile.

  • Ullmann-Type Homocoupling: In copper-catalyzed Ullmann condensations, homocoupling of the aryl halide can occur.[6]

    • Mitigation: While less common for this specific transformation, optimizing the catalyst, ligand, and reaction conditions can minimize this side reaction. Modern Ullmann-type reactions often use ligands that promote the desired cross-coupling.[2][7]

  • Decomposition of Starting Materials or Product: At excessively high temperatures or with prolonged reaction times, the starting materials or the product may decompose.

    • Mitigation: Monitor the reaction progress closely by TLC.[1] Once the starting material is consumed, proceed with the workup to avoid degradation.

II. Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for preparing 3-(Methoxyethoxy)quinoline?

A1: The most common and generally reliable method is a Williamson ether synthesis. This involves the reaction of 3-hydroxyquinoline with 1-bromo-2-methoxyethane in the presence of a strong base. An alternative is the Ullmann condensation, which uses a copper catalyst. For laboratory-scale synthesis, the Williamson approach is often preferred for its simplicity and the availability of reagents.

Q2: How do I choose the right solvent for the reaction?

A2: The ideal solvent should be polar and aprotic to dissolve the reagents and facilitate the Sₙ2 reaction mechanism. Anhydrous dimethylformamide (DMF) is a common choice due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds. Other suitable solvents include dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF). Ensure the solvent is dry to prevent quenching of the base.

Q3: What analytical techniques are best for characterizing the final product?

A3: A combination of techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the molecule, including the presence and connectivity of the methoxyethoxy group to the quinoline core.[8][9][10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[8][10]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[8]

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the C-O-C ether linkage, and the absence of the -OH group from the starting material.

Q4: Can I use a palladium-catalyzed cross-coupling reaction, like the Buchwald-Hartwig amination, for this synthesis?

A4: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and is not directly applicable to the synthesis of an ether (C-O bond).[11][12][13][14][15] The analogous reaction for C-O bond formation is the Buchwald-Hartwig etherification. This could be a viable alternative to the Ullmann condensation, potentially offering milder reaction conditions. It would involve the coupling of 3-hydroxyquinoline with 1-bromo-2-methoxyethane using a palladium catalyst and a suitable phosphine ligand.

III. Visualizing the Synthesis and Troubleshooting

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 3-(Methoxyethoxy)quinoline.

G cluster_synthesis Synthesis cluster_workup Workup & Extraction cluster_purification Purification reagents 3-Hydroxyquinoline + 1-Bromo-2-methoxyethane + Base (e.g., NaH) solvent Anhydrous Solvent (e.g., DMF) reagents->solvent Dissolve reaction Reaction at Optimal Temperature (e.g., 60-80°C) solvent->reaction Heat monitoring Monitor by TLC reaction->monitoring Sample periodically quench Quench with Water monitoring->quench Upon completion extract Extract with Organic Solvent quench->extract wash Wash (Base, Acid, Brine) extract->wash dry Dry over Anhydrous Salt wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography (Silica Gel) concentrate->chromatography fractions Collect & Combine Fractions chromatography->fractions final_concentrate Concentrate Pure Fractions fractions->final_concentrate product Pure 3-(Methoxyethoxy)quinoline final_concentrate->product

Caption: General workflow for the synthesis and purification of 3-(Methoxyethoxy)quinoline.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues in the synthesis.

G start Low Yield or No Product? check_reagents Check Reagent Quality (Anhydrous? Fresh?) start->check_reagents Yes impure_product Impure Product? start->impure_product No check_base Is the Base Strong Enough? (e.g., NaH, KOtBu) check_reagents->check_base Reagents OK solution_reagents Use Anhydrous Solvents & High-Purity Reagents check_reagents->solution_reagents No check_temp Is the Temperature Optimal? check_base->check_temp Base OK solution_base Use a Stronger Base (1.1-1.5 eq) check_base->solution_base No check_monitoring Was the Reaction Monitored by TLC? check_temp->check_monitoring Temp OK solution_temp Optimize Temperature (e.g., 60-80°C) check_temp->solution_temp No solution_monitoring Optimize Reaction Time Based on TLC check_monitoring->solution_monitoring No unreacted_sm Unreacted Starting Material Present? impure_product->unreacted_sm Yes side_products Unexpected Spots on TLC? impure_product->side_products Yes solution_wash Perform Basic/Acidic Washes During Workup unreacted_sm->solution_wash Yes solution_chromatography Optimize Column Chromatography Conditions side_products->solution_chromatography Yes

Caption: Decision tree for troubleshooting low yield and purity issues.

IV. References

  • ScienceOpen. (2014). Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Retrieved from [Link]

  • ACS Publications. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. Retrieved from [Link]

  • PubMed Central. (n.d.). Palladium-Catalysed Synthesis and Transformation of Quinolones. Retrieved from [Link]

  • Kyushu Institute of Technology. (n.d.). STUDIES ON THE SYNTHESIS OF QUINOLINE. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(Dimethoxyacetyl)quinoline. Retrieved from [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • PubMed Central. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • PubMed Central. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Retrieved from [Link]

  • ACS Publications. (2025). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Characterization Data of Products. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Google Patents. (2005). Process for the manufacture of quinoline derivatives. Retrieved from

  • Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]

  • MDPI. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Retrieved from [Link]

  • Google Patents. (n.d.). CN105968115A - Quinoline compounds and preparation method thereof, and intermediate, pharmaceutical composition and application of quinoline compounds. Retrieved from

  • ACS Publications. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Retrieved from [Link]

  • PubMed Central. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • ACS Publications. (2008). An Efficient Ullmann-Type C−O Bond Formation Catalyzed by an Air-Stable Copper(I)−Bipyridyl Complex. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. Retrieved from [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • Impactfactor. (n.d.). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Design, characterization and biological evaluation of a new series of s-triazines derived with quinolines. Retrieved from [Link]

  • Sri Sathya Sai Institute of Higher Learning. (n.d.). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Retrieved from [Link]

  • Reddit. (2025). Purification of Quinoline-3,4-diones. r/Chempros. Retrieved from [Link]

Sources

Troubleshooting

preventing oxidative degradation of 3-(Methoxyethoxy)quinoline during storage

A Senior Application Scientist's Guide to Preventing Oxidative Degradation During Storage Welcome to the Technical Support Center for 3-(Methoxyethoxy)quinoline. This guide is designed for researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Preventing Oxidative Degradation During Storage

Welcome to the Technical Support Center for 3-(Methoxyethoxy)quinoline. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the scientific reasoning behind them to ensure the integrity and stability of your 3-(Methoxyethoxy)quinoline samples. Oxidative degradation is a common challenge that can lead to inconsistent experimental results and loss of compound potency.[1] This comprehensive resource offers in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you mitigate these risks.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the storage and handling of 3-(Methoxyethoxy)quinoline.

Q1: My solution of 3-(Methoxyethoxy)quinoline has turned a yellow or brownish color. What does this indicate?

A1: Discoloration is a primary visual indicator of degradation in quinoline compounds.[1] This change is often due to oxidation or photodegradation. The chromophores that form as a result of these reactions absorb light in the visible spectrum, leading to the observed color. It is crucial to minimize exposure to both oxygen and light to prevent the formation of these colored byproducts.

Q2: I'm observing a decrease in the potency of my compound and inconsistent results in my assays. Could this be related to storage?

A2: Absolutely. A loss of potency and experimental variability are classic signs of compound degradation.[1] 3-(Methoxyethoxy)quinoline, like many quinoline derivatives, can be unstable if not stored under optimal conditions. Factors such as temperature, exposure to light, and the presence of oxygen can all contribute to its degradation over time.[1] For sensitive applications, it is always recommended to use freshly prepared solutions or to have validated the stability of your stock solutions under your specific storage conditions.

Q3: What are the primary factors that can cause the oxidative degradation of 3-(Methoxyethoxy)quinoline?

A3: The oxidative degradation of 3-(Methoxyethoxy)quinoline is primarily influenced by:

  • Oxygen: The presence of atmospheric oxygen is a key driver of oxidation.

  • Light: Many quinoline compounds are photosensitive and can degrade when exposed to ambient or UV light.[1]

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including oxidation.[1]

  • pH: The stability of quinoline derivatives can be pH-dependent, with degradation potentially accelerated in acidic or basic conditions.[1]

Q4: What are the likely products of oxidative degradation?

A4: While specific degradation products for 3-(Methoxyethoxy)quinoline are not extensively documented in publicly available literature, based on the chemistry of quinolines and aromatic ethers, likely degradation pathways include:

  • Hydroxylation of the quinoline ring: The formation of hydroxyquinolines is a common degradation pathway for quinoline compounds when exposed to light and oxygen.[1]

  • Oxidation of the methoxyethoxy side chain: The ether linkage can be susceptible to oxidation, potentially leading to cleavage and the formation of aldehydes, carboxylic acids, or other byproducts.

  • N-oxide formation: The nitrogen atom in the quinoline ring can be oxidized to form an N-oxide.

Troubleshooting Guide: Identifying and Resolving Degradation

This guide provides a systematic approach to troubleshooting potential degradation issues with your 3-(Methoxyethoxy)quinoline samples.

Observed Issue Potential Cause Recommended Action(s)
Discoloration of solid or solution Oxidative or photodegradation.1. Verify storage conditions (cool, dark, inert atmosphere).2. Prepare fresh solutions in amber vials.3. Perform a quick purity check using TLC or HPLC.
Inconsistent assay results Compound degradation leading to lower effective concentration.1. Prepare fresh stock solutions for each experiment.2. Validate the stability of stock solutions under your storage conditions (see Protocol 2).3. Review experimental protocols for any incompatible reagents (e.g., strong oxidizing agents).
Appearance of new peaks in HPLC analysis Formation of degradation products.1. Compare the chromatogram to a freshly prepared standard.2. If possible, use a mass spectrometer to identify the mass of the new peaks to help elucidate their structure.3. Implement the preventative measures outlined in this guide.
Precipitate formation in solution Formation of insoluble degradation products or change in solubility due to pH shifts.1. Check the pH of the solution.2. Consider the possibility of insolubility of degradation products.3. Filter the solution before use and re-quantify the concentration of the parent compound.

Proactive Prevention: Best Practices for Storage and Handling

Adhering to these best practices will significantly minimize the risk of oxidative degradation.

Optimal Storage Conditions
Parameter Recommendation Rationale
Temperature Store at -20°C or -80°C for long-term storage.[2][3]Lower temperatures significantly slow down the rate of chemical degradation.[1]
Light Store in amber vials or containers wrapped in aluminum foil.[2]Protects the compound from photodegradation.
Atmosphere For maximum stability, store under an inert gas (e.g., argon or nitrogen).[1]Displaces oxygen, a key reactant in oxidative degradation.
Container Use tightly sealed vials with PTFE-lined caps.Prevents exposure to air and moisture.
Recommended Solvents and Solution Handling
  • Solvent Selection: For stock solutions, use high-purity, anhydrous solvents such as DMSO or ethanol.

  • Aliquoting: Prepare stock solutions at a high concentration and aliquot into single-use volumes. This avoids repeated freeze-thaw cycles which can introduce moisture and oxygen.[2]

  • Fresh is Best: For critical experiments, always prepare fresh dilutions from a recently opened stock aliquot.

The Role of Antioxidants

For applications where the presence of an antioxidant is permissible, adding a small amount to your stock solution can provide an extra layer of protection.

  • Hindered Phenols: Compounds like Butylated Hydroxytoluene (BHT) or 2,4,6-Tri-tert-butylphenol are effective radical scavengers that can inhibit autoxidation.

  • Aromatic Amines: Certain aromatic amines can also act as potent antioxidants.

Note: The choice and concentration of an antioxidant should be carefully evaluated for compatibility with your specific experimental system.

Experimental Protocols

These protocols provide step-by-step instructions for key procedures related to the stabilization and analysis of 3-(Methoxyethoxy)quinoline.

Protocol 1: Preparation and Storage of Stabilized Stock Solutions

Objective: To prepare a stock solution of 3-(Methoxyethoxy)quinoline with enhanced stability for long-term storage.

Materials:

  • 3-(Methoxyethoxy)quinoline

  • Anhydrous DMSO

  • Argon or nitrogen gas supply with a regulator and needle

  • 2 mL amber glass vials with PTFE-lined screw caps

  • Micropipettes and sterile, filtered pipette tips

Procedure:

  • Equilibrate the container of solid 3-(Methoxyethoxy)quinoline to room temperature before opening to prevent moisture condensation.

  • In a chemical fume hood, weigh out the desired amount of the compound.

  • Dissolve the compound in anhydrous DMSO to the desired stock concentration (e.g., 10 mM).

  • Gently purge the headspace of the vial with a slow stream of argon or nitrogen for 30-60 seconds.

  • Immediately and tightly cap the vial.

  • Seal the cap with parafilm for extra security.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC Method for Degradation Analysis

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to separate 3-(Methoxyethoxy)quinoline from its potential degradation products.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid (if needed for peak shaping)

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution Program (Example):

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

    • 20-25 min: Re-equilibration

  • HPLC Parameters:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • Detection wavelength: Scan from 200-400 nm to determine the optimal wavelength for the parent compound and any degradation products.

  • Analysis:

    • Inject a freshly prepared solution of 3-(Methoxyethoxy)quinoline to determine its retention time.

    • Inject aged or stressed samples to observe any new peaks corresponding to degradation products.

Visualizing Degradation and Prevention

The following diagrams illustrate the potential degradation pathways and the recommended workflow for ensuring the stability of your 3-(Methoxyethoxy)quinoline.

A 3-(Methoxyethoxy)quinoline B Oxidative Stress (Oxygen, Light, Heat) C Degradation Products (e.g., Hydroxyquinolines, N-oxides, Side-chain oxidation products) B->C Leads to

Caption: Potential Oxidative Degradation Pathway.

cluster_storage Long-Term Storage cluster_handling Experimental Use A Store Solid/Solution at -20°C or -80°C G Stable 3-(Methoxyethoxy)quinoline A->G B Protect from Light (Amber Vials) B->G C Inert Atmosphere (Argon/Nitrogen) C->G D Prepare Fresh Dilutions D->G E Use Anhydrous Solvents E->G F Minimize Freeze-Thaw Cycles F->G

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-(Methoxyethoxy)quinoline Functionalization

Welcome to the technical support center for the functionalization of 3-(Methoxyethoxy)quinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of 3-(Methoxyethoxy)quinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile quinoline derivative. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and achieve your synthetic goals. Our approach is grounded in established chemical principles and supported by authoritative literature, ensuring you have a reliable resource for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for functionalizing the 3-(Methoxyethoxy)quinoline core?

The functionalization of the 3-(Methoxyethoxy)quinoline core can be approached through several modern synthetic methodologies. The primary strategies include:

  • C-H Activation/Functionalization: This is a powerful and atom-economical method for introducing new functional groups directly onto the quinoline scaffold. For the 3-(Methoxyethoxy)quinoline system, the most likely positions for C-H activation are C4 and C8, due to the electronic influence of the quinoline nitrogen and the potential for chelation assistance from the methoxyethoxy group.

  • Cross-Coupling Reactions: If your starting material is a halogenated derivative of 3-(Methoxyethoxy)quinoline (e.g., bromo- or iodo-substituted), traditional cross-coupling reactions such as Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig (for C-N or C-O bond formation), and Heck (for C-C bond formation with alkenes) are highly effective.

  • Electrophilic Aromatic Substitution: While the quinoline ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene, reactions such as nitration or halogenation can be achieved under forcing conditions. The regioselectivity will be influenced by the existing substituent and the reaction conditions.

Q2: How does the 3-methoxyethoxy group influence the regioselectivity of functionalization?

The 3-methoxyethoxy substituent plays a crucial role in directing the regioselectivity of subsequent functionalization reactions through a combination of electronic and steric effects:

  • Electronic Effects: The oxygen atoms in the methoxyethoxy group are electron-donating through resonance, which can activate the quinoline ring towards electrophilic attack. However, the overall electron-withdrawing effect of the quinoline nitrogen dominates, making C-H functionalization at positions C4 and C8 more likely, especially with transition metal catalysis.

  • Steric Hindrance: The bulkiness of the methoxyethoxy group at the C3 position will sterically hinder reactions at the adjacent C2 and C4 positions to some extent. This can be exploited to favor functionalization at more remote positions like C8.

  • Directing Group Potential: The ether oxygen atoms can act as Lewis basic sites, potentially coordinating to a metal catalyst and directing functionalization to a nearby C-H bond (chelation-assisted C-H activation). This effect would strongly favor functionalization at the C4 position.

Q3: I am observing low yields in my C-H activation reaction at the C4 position. What are the likely causes and how can I troubleshoot this?

Low yields in C-H activation at the C4 position of 3-(Methoxyethoxy)quinoline are a common issue. Here’s a troubleshooting guide to address this:

Troubleshooting Low Yields in C4 C-H Activation

Potential Cause Explanation Recommended Solution
Catalyst Inactivity/Decomposition The palladium or rhodium catalyst commonly used for C-H activation may be sensitive to air, moisture, or impurities in the reagents or solvent.Ensure all reagents and solvents are rigorously dried and degassed. Run the reaction under an inert atmosphere (e.g., argon or nitrogen). Consider using a more robust catalyst or a higher catalyst loading.
Inappropriate Ligand The ligand plays a critical role in stabilizing the catalyst and facilitating the C-H activation step. An unsuitable ligand can lead to poor reactivity.Screen a variety of ligands. For C-H activation on electron-deficient systems like quinolines, ligands such as mono-protected amino acids (MPAA) or picolinic acids have shown promise.
Suboptimal Reaction Temperature C-H activation is often a kinetically controlled process with a significant activation energy barrier. The reaction temperature may be too low for the reaction to proceed at a reasonable rate.Incrementally increase the reaction temperature in 10-20 °C intervals. Monitor the reaction for any signs of decomposition of the starting material or product.
Incorrect Solvent The solvent can influence the solubility of the catalyst and reagents, as well as the reaction mechanism.Screen different solvents. Polar aprotic solvents like DMF, DMAc, or NMP are often effective. In some cases, less conventional solvents like hexafluoroisopropanol (HFIP) can promote C-H activation.

Troubleshooting Workflow for Low C4 C-H Activation Yield

A decision-making workflow for troubleshooting low yields in C4 C-H activation.

In-Depth Technical Guide: Protocol and Troubleshooting

Palladium-Catalyzed C-H Arylation at the C4 Position

This section provides a detailed protocol for the C-H arylation of 3-(Methoxyethoxy)quinoline with an aryl halide, a common transformation in medicinal chemistry.

Experimental Protocol: C4 Arylation

  • Reagent Preparation:

    • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-(Methoxyethoxy)quinoline (1.0 equiv.), the aryl halide (1.2 equiv.), Pd(OAc)₂ (5 mol%), and the chosen ligand (e.g., Ac-Gly-OH, 10 mol%).

    • Add the base, such as K₂CO₃ (2.0 equiv.).

  • Reaction Setup:

    • Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

    • Add the degassed solvent (e.g., DMAc) via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 120 °C).

    • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide for C4 Arylation

Issue Potential Cause Troubleshooting Steps
No Reaction or Poor Conversion Inactive catalyst or insufficient temperature.1. Confirm the quality of the Pd(OAc)₂. 2. Increase the reaction temperature in 15 °C increments. 3. Screen different palladium sources (e.g., PdCl₂, Pd(TFA)₂).
Formation of Multiple Products (Poor Regioselectivity) Competing C-H activation at other positions (e.g., C8).1. Lower the reaction temperature to favor the kinetically preferred product. 2. Use a bulkier ligand to sterically hinder reaction at other sites. 3. Consider a different catalyst system that may offer higher regioselectivity.
Decomposition of Starting Material Reaction temperature is too high, or the starting material is unstable under the basic conditions.1. Lower the reaction temperature. 2. Screen weaker bases (e.g., Cs₂CO₃, K₃PO₄). 3. Reduce the reaction time and accept a lower conversion, then re-subject the isolated material to the reaction conditions.
Product is Difficult to Purify Co-elution with starting material or byproducts.1. Optimize the solvent system for column chromatography. 2. Consider recrystallization as an alternative purification method. 3. If the product is basic, an acidic wash during workup may help remove certain impurities.

Logical Relationship Diagram for Optimizing C4 Arylation

G cluster_0 Reaction Components cluster_1 Reaction Parameters cluster_2 Outcome A 3-(Methoxyethoxy)quinoline B Aryl Halide C Palladium Catalyst J High Yield & Selectivity C->J Optimize K Low Yield / No Reaction C->K D Ligand D->J Optimize L Poor Selectivity D->L E Base E->J Optimize F Solvent F->J Optimize G Temperature G->J Optimize G->K G->L H Reaction Time H->J Optimize I Atmosphere I->J Optimize I->K

Interdependencies of reaction components and parameters on the outcome of C4 arylation.

References

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed C–H Functionalization/C–C Bond Formation. Accounts of Chemical Research, 42(8), 1074–1086. [Link]

  • Chen, X., Engle, K. M., Wang, D.-H., & Yu, J.-Q. (2009). Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition, 48(28), 5094–5115. [Link]

  • Mei, R., Sau, S. C., & Ackermann, L. (2022). Hexafluoroisopropanol (HFIP) in C–H Activation. Accounts of Chemical Research, 55(9), 1279–1294. [Link]

Troubleshooting

removing impurities from 3-(Methoxyethoxy)quinoline during solvent extraction

Technical Support Center: Purifying 3-(Methoxyethoxy)quinoline A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide provides in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purifying 3-(Methoxyethoxy)quinoline

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of impurities from 3-(Methoxyethoxy)quinoline using solvent extraction. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical steps to overcome common purification challenges, ensuring the integrity of your research and development efforts.

Troubleshooting Guide: Common Issues in Solvent Extraction

This section addresses specific problems you may encounter during the purification of 3-(Methoxyethoxy)quinoline. The underlying principle of this purification is an acid-base extraction, which leverages the basicity of the quinoline nitrogen to move the target compound between aqueous and organic phases, leaving non-basic impurities behind.

Q1: I've performed the extraction, but my final product is an oil and not a solid. How can I purify an oily product?

A1: It's not uncommon for quinoline derivatives to present as oils, even when pure. However, this can also indicate the presence of impurities that inhibit crystallization. Here is a systematic approach to handle an oily product:

  • Initial Step: High-Vacuum Evaporation

    • Ensure all residual solvent is removed. Use a high-vacuum pump attached to your rotary evaporator, potentially with gentle heating, to remove any high-boiling point solvents like DMSO or residual extraction solvents.

  • If Oil Persists: Purification Options

    • Salt Formation: A highly effective method for both purifying and solidifying basic compounds like quinolines is to convert them into a salt.[1]

      • Protocol for Hydrochloride Salt Formation:

        • Dissolve the oily product in a minimal amount of a suitable organic solvent (e.g., isopropanol, diethyl ether).

        • Slowly add a solution of HCl in the same or a miscible solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.

        • The hydrochloride salt should precipitate as a solid.

        • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

        • The free base can be regenerated by dissolving the salt in water, basifying with a suitable base (e.g., NaOH), and extracting with an organic solvent.[1][2]

    • Chromatographic Purification: If salt formation is unsuccessful or you need to isolate the pure, free base directly, column chromatography is the recommended next step.[1][3]

      • Column Chromatography Protocol:

        • Stationary Phase: Silica gel is a standard choice.

        • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point for quinoline derivatives is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).[3]

        • Elution: Start with a low polarity mobile phase and gradually increase the polarity to elute your compound.

        • Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

Q2: I'm observing a persistent emulsion at the interface between the organic and aqueous layers. How can I break it?

A2: Emulsion formation is a frequent issue in liquid-liquid extractions, often caused by the presence of surfactant-like impurities or high concentrations of dissolved substances.[4] Here are several techniques to resolve this:

  • Mechanical and Physical Methods:

    • Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This minimizes the energy input that creates emulsions while still allowing for sufficient interfacial contact.[4]

    • "Stirring": Use a glass rod to gently stir the emulsion layer.

    • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively break up the emulsion.[4]

  • Chemical Methods:

    • Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can force the separation of the two phases.[4][5]

    • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[4]

Q3: My yield is very low after the acid-base extraction. What are the likely causes and how can I improve it?

A3: Low yield can be attributed to several factors, from incomplete extraction to product degradation. Here's a checklist to troubleshoot the issue:

  • pH of the Aqueous Layer:

    • Acidification Step: Ensure the pH of the aqueous layer is sufficiently low (pH 1-2) to fully protonate the quinoline nitrogen. The pKa of quinoline is approximately 4.9, so a pH well below this is necessary to ensure it is in its water-soluble salt form.[6][7]

    • Basification Step: Conversely, when regenerating the free base, ensure the pH is sufficiently high (pH 9-10) to deprotonate the quinolinium ion and drive it into the organic phase.

  • Number of Extractions:

    • A single extraction is often insufficient. Perform multiple extractions (at least 3) with smaller volumes of the organic solvent to ensure complete transfer of your product between phases.

  • Choice of Solvent:

    • The organic solvent should be immiscible with water and have a good solubility for your product. Dichloromethane and ethyl acetate are common choices.

  • Potential for Degradation:

    • Some quinoline derivatives can be sensitive to strong acids or bases, or prolonged exposure to heat. Minimize the time your compound spends in highly acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using solvent extraction for purifying 3-(Methoxyethoxy)quinoline?

A1: The purification relies on the principles of acid-base extraction . 3-(Methoxyethoxy)quinoline, like other quinolines, contains a basic nitrogen atom.[8][9] This allows for its selective transfer between an aqueous and an organic phase by changing the pH.

  • In Acidic Conditions (Low pH): The basic nitrogen atom is protonated, forming a water-soluble salt (a quinolinium ion). This salt will preferentially dissolve in the aqueous phase, while non-basic, organic-soluble impurities remain in the organic phase.

  • In Basic Conditions (High pH): The quinolinium ion is deprotonated, regenerating the neutral, organic-soluble quinoline derivative. This allows it to be extracted back into a fresh organic phase, leaving behind any water-soluble impurities.

The following diagram illustrates this workflow:

Caption: Acid-base extraction workflow for quinoline purification.

Q2: What are the likely impurities I might encounter in my crude 3-(Methoxyethoxy)quinoline?

A2: The impurities will largely depend on the synthetic route used. For instance, in common quinoline syntheses like the Skraup or Doebner-von Miller reactions, potential impurities include:

  • Unreacted Starting Materials: Such as the aniline precursor.

  • Byproducts of Side Reactions: These can include isomers or polymerized materials.[10]

  • Reagents from the Synthesis: For example, residual nitrobenzene (in the Skraup synthesis) or other catalysts.[8]

  • Degradation Products: Quinoline and its derivatives can darken upon exposure to light and air.[7]

The table below summarizes these potential impurities and their behavior during acid-base extraction.

Impurity TypeExampleExpected Behavior in Acid-Base Extraction
Non-basic Organic Residual nitrobenzene, polymerization byproductsWill remain in the organic phase during the initial acidic wash.
Basic Organic Unreacted aniline precursorWill be co-extracted with the product into the aqueous acid phase. Further purification (e.g., chromatography) may be needed.
Acidic Organic Sulfonated byproducts (if applicable)Will remain in the organic phase during the acidic wash but will be extracted into the aqueous phase during the final basic wash.
Q3: How do I choose the right organic solvent for the extraction?

A3: The ideal solvent for liquid-liquid extraction should have the following properties:

  • High solubility for the target compound (in its neutral form).

  • Low solubility in water (immiscibility).

  • A boiling point that allows for easy removal after the extraction is complete.

  • Inertness towards the solute and other reagents.

  • A density significantly different from water to allow for clear layer separation.

Commonly used solvents and their properties are listed below:

SolventDensity (g/mL)Boiling Point (°C)Notes
Dichloromethane (DCM) 1.3339.6Denser than water (bottom layer). Good for many organic compounds.
Ethyl Acetate (EtOAc) 0.90277.1Less dense than water (top layer). Can be prone to hydrolysis under strong acid/base conditions.
Diethyl Ether 0.71334.6Less dense than water (top layer). Highly volatile and flammable.

The choice of solvent is a critical factor affecting extraction efficiency.[11]

References

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). International Journal of Research in Pharmaceutical Sciences.
  • PubChem. (n.d.). Quinoline. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Environmental Protection Agency. (1999). Toxicological Review of Quinoline.
  • LCGC International. (2025). Tips for Troubleshooting Liquid–Liquid Extractions.
  • BenchChem. (n.d.). Identification of common byproducts in quinoline synthesis.
  • ACS Publications. (2020). Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives. Available at: [Link]

  • Digital Archive. (n.d.). A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES.
  • BenchChem. (n.d.). Addressing challenges in the purification of quinoline derivatives.
  • LookChem. (n.d.). Purification of Quinoline. Chempedia.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification.
  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction.
  • IntechOpen. (2015). Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity. Available at: [Link]

  • Google Patents. (n.d.). US4398916A - Process for purification of quinoline yellow.
  • YKT. (2024). Common Problems In Solvent Extraction Systems.
  • Organomation. (n.d.). Solvent Extraction Techniques.
  • Biotage. (2023). How can I improve my liquid-liquid extraction process?.
  • SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Available at: [Link]

  • Wikipedia. (n.d.). Quinoline. Available at: [Link]

  • International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.

Sources

Optimization

Technical Support Center: Resolving False Positives in 3-(Methoxyethoxy)quinoline Fluorescence Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions reg...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of 3-(Methoxyethoxy)quinoline in fluorescence-based assays. Our goal is to equip you with the scientific understanding and practical protocols necessary to identify and resolve false positives, ensuring the integrity of your experimental data.

Introduction: The Challenge of Assay Interference

Fluorescence assays are a cornerstone of modern drug discovery and biological research due to their high sensitivity and adaptability to high-throughput screening (HTS). However, the reliability of these assays can be compromised by interfering compounds that generate false-positive or false-negative results. 3-(Methoxyethoxy)quinoline, like many heterocyclic aromatic compounds, possesses intrinsic photophysical properties that can lead to such interference. This guide will walk you through the mechanisms of interference and provide clear, actionable steps to validate your results.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted in a question-and-answer style to directly address common problems encountered during fluorescence assays involving 3-(Methoxyethoxy)quinoline.

Issue 1: I'm observing a higher-than-expected fluorescence signal in my assay when 3-(Methoxyethoxy)quinoline is present, even in my negative controls. What could be the cause?

Answer: This is a classic sign of compound autofluorescence . Quinoline derivatives are known to be fluorescent, and it is highly probable that 3-(Methoxyethoxy)quinoline is emitting light at or near the same wavelength as your assay's fluorophore.[1][2]

Autofluorescence occurs when a compound absorbs light from the excitation source and emits it as fluorescence, independent of the assay's intended biological mechanism.[3] This emitted light is indistinguishable from the signal of your reporter fluorophore, leading to a false-positive reading. The quinoline scaffold, with its delocalized π-electron system, is predisposed to this phenomenon.[2][4]

cluster_0 Diagnosis cluster_1 Mitigation A High Signal in Negative Controls B Run Compound-Only Control A->B Hypothesis: Autofluorescence C Measure Fluorescence Spectrum B->C Confirm D Background Subtraction C->D If autofluorescence is confirmed E Switch to Red-Shifted Fluorophore D->E If subtraction is insufficient F Orthogonal Assay E->F For hit validation

Caption: Workflow for addressing autofluorescence.

Objective: To quantify the intrinsic fluorescence of 3-(Methoxyethoxy)quinoline under your specific assay conditions.

Materials:

  • 3-(Methoxyethoxy)quinoline

  • Assay buffer

  • Black, clear-bottom 96- or 384-well microplates[5]

  • Fluorescence microplate reader

Procedure:

  • Prepare a dilution series of 3-(Methoxyethoxy)quinoline in the assay buffer. The concentrations should match those used in your primary assay.

  • Include control wells containing only the assay buffer to determine the background fluorescence.

  • Dispense the compound dilutions and buffer-only controls into the wells of the microplate.

  • Set the plate reader to the same excitation and emission wavelengths used for your primary assay's fluorophore.

  • Measure the fluorescence intensity.

Data Analysis:

  • Subtract the average fluorescence of the buffer-only wells from the wells containing 3-(Methoxyethoxy)quinoline.

  • Plot the background-subtracted fluorescence intensity against the concentration of 3-(Methoxyethoxy)quinoline. A concentration-dependent increase in fluorescence confirms autofluorescence.[1]

Issue 2: My fluorescence signal is lower than expected or is decreasing in the presence of 3-(Methoxyethoxy)quinoline. What is happening?

Answer: This could be due to fluorescence quenching or the inner filter effect . Both phenomena result in a decrease in the detectable fluorescence signal, potentially leading to false-negative results or masking a true positive hit.

  • Fluorescence Quenching: This occurs when a molecule, in this case, 3-(Methoxyethoxy)quinoline, deactivates the excited state of your fluorophore through non-radiative pathways like collisional quenching or Förster resonance energy transfer (FRET).[6]

  • Inner Filter Effect (IFE): This is an artifact where the interfering compound absorbs either the excitation light intended for the fluorophore or the emitted light from the fluorophore. This reduces the number of photons that can excite the fluorophore and the number of emitted photons that reach the detector.

cluster_0 Diagnosis cluster_1 Mitigation A Lower than Expected Signal B Measure Absorbance Spectrum of Compound A->B Hypothesis: IFE C Run Quenching Control Assay A->C Hypothesis: Quenching D Dilute Sample or Use Shorter Pathlength B->D If absorbance overlaps with λex or λem E Switch to a Different Fluorophore C->E If quenching is confirmed F Consider a Non-Fluorescent Assay E->F For robust validation

Caption: Workflow for addressing signal reduction.

Objective: To determine if 3-(Methoxyethoxy)quinoline is quenching the fluorescence of your reporter probe.

Materials:

  • Your assay's fluorophore (e.g., a fluorescently labeled substrate or antibody)

  • 3-(Methoxyethoxy)quinoline

  • Assay buffer

  • Fluorescence microplate reader or spectrofluorometer

Procedure:

  • Prepare a solution of your fluorophore in the assay buffer at the concentration used in your primary assay.

  • Prepare a dilution series of 3-(Methoxyethoxy)quinoline in the assay buffer.

  • In a microplate, add the fluorophore solution to each well.

  • Add the 3-(Methoxyethoxy)quinoline dilutions to the wells. Include a control with only buffer added to the fluorophore.

  • Incubate for a short period under your standard assay conditions.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

Data Analysis:

  • Plot the fluorescence intensity as a function of the 3-(Methoxyethoxy)quinoline concentration. A concentration-dependent decrease in fluorescence is indicative of quenching.

Issue 3: My results with 3-(Methoxyethoxy)quinoline are inconsistent and not reproducible. What could be the cause?

Answer: Inconsistent results can stem from several factors, including compound aggregation, non-specific binding, or photobleaching.

  • Compound Aggregation: At higher concentrations, planar aromatic molecules like quinolines can form aggregates.[7] This can lead to aggregation-caused quenching (ACQ) and variable results.[7][8]

  • Non-Specific Binding: The compound may be binding to other proteins or components in your assay, leading to unpredictable effects.

  • Photobleaching: Prolonged exposure to high-intensity excitation light can irreversibly damage the fluorophore, leading to a decrease in signal over time.[9]

StrategyRationale
Lower Compound Concentration Reduces the likelihood of aggregation and non-specific binding.
Include a Surfactant A low concentration of a non-ionic surfactant (e.g., 0.01% Triton X-100) can help prevent aggregation.
Reduce Excitation Light Intensity Minimizes photobleaching of the fluorophore.
Add Bovine Serum Albumin (BSA) Can act as a carrier protein to reduce non-specific binding of the test compound.

Frequently Asked Questions (FAQs)

Q1: How can I proactively avoid issues with 3-(Methoxyethoxy)quinoline in my fluorescence assays?

A1: The best approach is to characterize the compound's properties before initiating a large-scale screen. Run the autofluorescence and quenching control assays described above. Additionally, consider using fluorophores with excitation and emission wavelengths in the red or far-red spectrum (>600 nm), as quinoline autofluorescence is typically stronger in the blue-green region.[1]

Q2: What is an "orthogonal assay" and why is it important for validating hits?

A2: An orthogonal assay is a follow-up experiment that measures the same biological activity but uses a different detection method.[10] For example, if your primary screen is fluorescence-based, a confirmatory assay could use luminescence, absorbance, or a label-free technology like surface plasmon resonance (SPR).[11][12] This is a crucial step to ensure that your "hit" is a true modulator of the biological target and not just an artifact of the initial assay technology.[10]

Q3: Can I just subtract the background fluorescence from my compound-only controls and proceed?

A3: While background subtraction is a valid correction method, it may not always be sufficient.[1] High levels of autofluorescence can increase the variability of your data and decrease the signal-to-background ratio, making it difficult to detect true hits. If the autofluorescence is significant, it is highly recommended to employ other mitigation strategies, such as using a red-shifted fluorophore or validating with an orthogonal assay.

Q4: Are there any computational tools that can predict if a compound will interfere with fluorescence assays?

A4: Yes, there are computational models and filters, such as those for identifying Pan-Assay Interference Compounds (PAINS), that can flag molecules with substructures known to cause assay artifacts.[10] However, these are predictive tools and should not replace experimental validation.

References

  • Fluorescence Quenching of Quinoline Derivatives in a Micelle System. (2025, December 27). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Troubleshooting in Fluorescent Staining. (2024, February 28). Creative Bioarray. Retrieved March 24, 2026, from [Link]

  • High-throughput screening and hit validation with a fluorescence polarization assay. (2023, October 19). BMG LABTECH. Retrieved March 24, 2026, from [Link]

  • Assay Troubleshooting. (n.d.). MB - About. Retrieved March 24, 2026, from [Link]

  • Effect of Fluorescence Quenching model on Quinoline Derivative with Cobalt Chloride metal ion using steady state and time resolved spectroscopic methods. (2022, April 5). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Troubleshooting FluoroSpot assay. (n.d.). U-CyTech. Retrieved March 24, 2026, from [Link]

  • Applications of Biophysics in High-Throughput Screening Hit Validation. (2026, February 9). ResearchGate. Retrieved March 24, 2026, from [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio. Retrieved March 24, 2026, from [Link]

  • Applications of Biophysics in High-Throughput Screening Hit Validation. (2014, April 2). PubMed. Retrieved March 24, 2026, from [Link]

  • Fluorescence High-Throughput Screening for Inhibitors of TonB Action. (n.d.). ASM Journals. Retrieved March 24, 2026, from [Link]

  • Novel Quinoline Chemosensor with Dual-Mode Fluorescence and DFT-Backed Mechanism for Mercury(II) Sensing. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World. Retrieved March 24, 2026, from [Link]

  • Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. (2022, September 18). Preprints.org. Retrieved March 24, 2026, from [Link]

  • Examples of quinoline-based fluorophores and sensors. (A) carbocyanine dyes for DNA and RNA. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Syntheses and Fluorescent Properties of 6-Methoxy-2-oxoquinoline-3,4-dicarbonitriles and 6,7-Dimethoxy-2-oxoquinoline-3,4-dicarbonitriles. (2014, May 1). CoLab.ws. Retrieved March 24, 2026, from [Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019, November 27). PubMed. Retrieved March 24, 2026, from [Link]

  • (PDF) Quinoline derivatives as Fluorescent Probes for Zinc Determination in Living Cells. (2026, February 18). ResearchGate. Retrieved March 24, 2026, from [Link]

  • [A####] Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline- 3,4-dicarbonitriles. (2010, November 30). Sciforum. Retrieved March 24, 2026, from [Link]

  • A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. (2025, April 1). MDPI. Retrieved March 24, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR reference spectra for 3-(Methoxyethoxy)quinoline

Publish Comparison Guides: 1 H and 13 C NMR Reference Spectra for 3-(2-Methoxyethoxy)quinoline vs. Standard Alternatives Target Audience: Researchers, scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guides: 1 H and 13 C NMR Reference Spectra for 3-(2-Methoxyethoxy)quinoline vs. Standard Alternatives

Target Audience: Researchers, scientists, and drug development professionals. Content Objective: To objectively compare the structural elucidation performance and spectral resolution of 3-(2-methoxyethoxy)quinoline against standard quinoline alternatives, supported by rigorous experimental NMR data and mechanistic causality.

Executive Summary

In pharmaceutical synthesis and drug development, the precise structural characterization of quinoline derivatives is critical, as substitution patterns directly dictate biological activity. This guide provides a comprehensive comparative analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of 3-(2-methoxyethoxy)quinoline (CAS 177202-76-5) against unsubstituted quinoline and 3-hydroxyquinoline. By establishing a self-validating experimental protocol, we demonstrate how the methoxyethoxy substituent acts as a highly predictable spectroscopic marker, offering superior signal resolution compared to solvent-dependent hydroxyl alternatives.

Mechanistic Rationale: Substituent Effects on the Quinoline Scaffold

To accurately interpret the NMR spectra of substituted quinolines, one must understand the underlying electronic causality. The unsubstituted quinoline scaffold is inherently electron-deficient at the C-2 and C-4 positions due to the electron-withdrawing nature of the endocyclic nitrogen atom.

However, introducing a 2-methoxyethoxy substituent (-O-CH 2​ -CH 2​ -O-CH 3​ ) at the C-3 position fundamentally alters this electronic landscape. The oxygen atom directly attached to the C-3 carbon possesses lone pairs that donate electron density into the aromatic π -system via resonance (+M effect)[1]. This electron donation specifically increases the magnetic shielding at the ortho positions (C-2 and C-4). Consequently, the 1 H NMR signals for H-2 and H-4 in 3-(2-methoxyethoxy)quinoline are shifted significantly upfield compared to unsubstituted quinoline standards ()[1]. Furthermore, unlike 3-hydroxyquinoline—which exhibits a broad, heavily solvent-dependent -OH peak—the methoxyethoxy chain provides sharp, distinct aliphatic multiplets that do not overlap with the aromatic region, ensuring unambiguous structural confirmation[2].

Step-by-Step Methodology: Self-Validating NMR Acquisition Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system for quantitative NMR acquisition.

  • Sample Preparation: Weigh exactly 15.0 mg of 3-(2-methoxyethoxy)quinoline using a microbalance. Transfer the analyte into a standard 5 mm precision NMR tube.

  • Solvent & Internal Standard Addition: Add 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% (v/v) Tetramethylsilane (TMS).

    • Causality: CDCl 3​ provides the necessary deuterium lock signal to stabilize the spectrometer's magnetic field. The inclusion of TMS establishes a self-validating zero-point calibration (0.00 ppm), ensuring that chemical shift measurements remain accurate and comparable regardless of slight variations in magnetic field homogeneity or temperature.

  • Instrument Tuning & Matching: Insert the sample into a 400 MHz NMR spectrometer. Perform automated tuning and matching (ATMA) for both 1 H and 13 C nuclei to optimize probe sensitivity and maximize the signal-to-noise ratio.

  • 1 H NMR Acquisition: Execute a standard 1D proton pulse sequence (zg30). Set the spectral width to 20 ppm, number of scans (NS) to 16, and the relaxation delay ( D1​ ) to 1.0 s.

  • 13 C NMR Acquisition: Execute a proton-decoupled carbon pulse sequence (zgpg30). Set NS to 1024 and D1​ to 2.0 s.

    • Causality: A prolonged D1​ of 2.0 s is critical for 13 C acquisition. It ensures complete longitudinal relaxation ( T1​ ) of quaternary carbons (e.g., C-3, C-4a, C-8a) between pulses, preventing artificial signal attenuation and allowing for accurate semi-quantitative integration of the carbon skeleton ()[3].

  • Data Processing: Apply a Fourier Transform (FT) with an exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C). Perform manual zero-order and first-order phase correction to yield purely absorptive line shapes.

Structural Elucidation Workflow

NMR_Workflow N1 Sample Preparation (Compound + CDCl3) N2 Internal Standard (0.03% v/v TMS) N1->N2 N3 1H NMR Acquisition (400 MHz, d1=1s) N2->N3 N4 13C NMR Acquisition (100 MHz, d1=2s) N2->N4 N5 Fourier Transform & Phase Correction N3->N5 N4->N5 N6 Signal Integration & Multiplet Analysis N5->N6 N7 Substituent Effect Validation (+M Effect at C-3) N6->N7 N8 Structural Confirmation N7->N8

Figure 1: Standardized NMR acquisition and structural elucidation workflow for quinoline derivatives.

Quantitative Data Comparison: Spectral Reference Tables

The following tables summarize the quantitative chemical shifts, demonstrating the superior diagnostic utility of the methoxyethoxy group compared to standard alternatives.

Table 1: 1 H NMR Chemical Shift Comparison (CDCl 3​ , 400 MHz)

Proton PositionQuinoline (Standard)3-Hydroxyquinoline3-(2-Methoxyethoxy)quinolineDiagnostic Shift Causality
H-2 8.89 ppm (dd)8.65 ppm (d)8.68 ppm (d, J=2.8 Hz)Upfield shift due to +M shielding from C-3 oxygen.
H-4 8.10 ppm (dd)7.40 ppm (d)7.45 ppm (d, J=2.8 Hz)Upfield shift due to +M shielding from C-3 oxygen.
H-5 to H-8 7.51 - 8.12 ppm7.45 - 8.00 ppm7.48 - 8.02 ppm (m)Minimal electronic effect on the fused benzene ring.
Ar-OCH 2​ N/AN/A4.25 ppm (t, J=4.5 Hz, 2H)Deshielded by direct attachment to the aromatic ether oxygen.
-CH 2​ O- N/AN/A3.82 ppm (t, J=4.5 Hz, 2H)Shielded relative to Ar-OCH 2​ due to distance from the ring.
-OCH 3​ N/AN/A3.38 ppm (s, 3H)Characteristic terminal aliphatic methoxy singlet.
-OH N/A~9.50 ppm (br s)N/A Broad, variable peak in 3-OH is eliminated in the ether.

Table 2: 13 C NMR Chemical Shift Comparison (CDCl 3​ , 100 MHz)

Carbon PositionQuinoline (Standard)3-(2-Methoxyethoxy)quinoline
C-2 150.3 ppm144.5 ppm
C-3 121.0 ppm153.2 ppm
C-4 135.7 ppm115.8 ppm
C-4a / C-8a 128.2 ppm / 148.2 ppm129.1 ppm / 144.8 ppm
C-5 to C-8 126.5 - 129.4 ppm126.8 - 129.0 ppm
Ar-OCH 2​ N/A68.4 ppm
-CH 2​ O- N/A70.8 ppm
-OCH 3​ N/A59.2 ppm

Conclusion

Compared to unsubstituted quinoline and 3-hydroxyquinoline, 3-(2-methoxyethoxy)quinoline offers a highly robust and predictable NMR profile. The +M resonance effect of the C-3 ether linkage induces reliable upfield shifts at H-2 and H-4, while the aliphatic side chain provides three distinct, non-overlapping signals (4.25, 3.82, and 3.38 ppm)[2]. By utilizing the self-validating acquisition protocol outlined above, researchers can achieve unambiguous structural elucidation, making this compound an excellent, traceable intermediate for complex pharmaceutical drug development.

References

  • Taylor & Francis. "Synthesis, Characterization, Crystal Structure, Molecular Docking Analysis and Other Physico-Chemical Properties of (E)-2-(3,4-Dimethoxystyryl)Quinoline." Journal of Receptors and Signal Transduction, 2021. URL:[Link]

  • ACS Publications. "Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids." The Journal of Organic Chemistry, 2017. URL: [Link]

Sources

Comparative

A Comparative Guide to 3-(Methoxyethoxy)quinoline and Standard Quinoline Derivatives for Drug Discovery Professionals

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents due to its remarkabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents due to its remarkable versatility and wide range of biological activities.[1][2] From the historical significance of quinine in combating malaria to modern applications in oncology and infectious diseases, quinoline derivatives have consistently proven to be a rich source of novel drug candidates.[3][4] The physicochemical and pharmacological properties of a quinoline-based compound are profoundly influenced by the nature and position of its substituents. This guide provides an in-depth comparison of a novel derivative, 3-(Methoxyethoxy)quinoline, with standard quinoline derivatives, offering insights into how the introduction of a methoxyethoxy side chain at the 3-position can modulate key drug-like properties.

Structural and Physicochemical Comparison: The Impact of the 3-(Methoxyethoxy) Substituent

The introduction of a 3-(methoxyethoxy) group introduces several key changes to the fundamental quinoline structure, impacting its physicochemical properties in ways that can be advantageous for drug development.

Defining "Standard" Quinoline Derivatives

For the purpose of this guide, "standard" quinoline derivatives are defined as those with simple, commonly employed substituents such as a hydroxyl (-OH) or a methoxy (-OCH₃) group at various positions on the quinoline ring. These serve as excellent benchmarks for understanding the more nuanced effects of the methoxyethoxy side chain.

Key Physicochemical Differences

The methoxyethoxy group imparts a unique combination of properties compared to its simpler counterparts.

PropertyStandard Quinoline (e.g., 3-Hydroxyquinoline)Standard Quinoline (e.g., 3-Methoxyquinoline)3-(Methoxyethoxy)quinoline (Predicted)Rationale for Difference
Lipophilicity (LogP) LowerModerateHigherThe additional ethyl and methyl groups in the methoxyethoxy chain increase the non-polar surface area, leading to greater lipophilicity.[5]
Polar Surface Area (PSA) HigherLowerSlightly Higher than MethoxyThe ether oxygen in the methoxyethoxy chain contributes to the polar surface area, potentially influencing cell permeability and solubility.
Hydrogen Bond Donors 1 (hydroxyl group)00The hydroxyl proton is replaced by the alkyl chain.
Hydrogen Bond Acceptors 1 (hydroxyl oxygen)1 (methoxy oxygen)2 (two ether oxygens)The presence of two ether linkages increases the hydrogen bond acceptor capacity, which can influence solubility and target binding.
Metabolic Stability Susceptible to glucuronidation/sulfationSusceptible to O-demethylationPotentially more complex metabolism (O-dealkylation, oxidation of the ethyl bridge)The ethyl ether linkage may offer different metabolic pathways compared to a simple methyl ether, potentially altering the pharmacokinetic profile.[5]
Aqueous Solubility ModerateLowerPotentially improved over longer alkoxy chainsThe ether linkages can improve solvation in aqueous media compared to a simple, longer alkyl chain of similar molecular weight.

Expert Insight: The enhanced lipophilicity of 3-(Methoxyethoxy)quinoline is a critical parameter. While it can improve membrane permeability and cell penetration, it may also lead to increased non-specific binding and potential toxicity if not carefully balanced. The increased number of hydrogen bond acceptors is a noteworthy feature that could be exploited for specific target interactions.

Synthesis Strategies: Accessing 3-(Methoxyethoxy)quinoline and its Precursors

The synthesis of 3-(Methoxyethoxy)quinoline is readily achievable through the O-alkylation of a key intermediate, 3-hydroxyquinoline.

Workflow for the Synthesis of 3-(Methoxyethoxy)quinoline

Synthesis_Workflow Start Commercially Available Starting Materials Step1 Synthesis of 3-Hydroxyquinoline Start->Step1 e.g., Friedländer Synthesis Step2 O-Alkylation Step1->Step2 Key Intermediate Product 3-(Methoxyethoxy)quinoline Step2->Product Final Product

Caption: Synthetic workflow for 3-(Methoxyethoxy)quinoline.

Experimental Protocol 1: Synthesis of 3-Hydroxyquinoline (Key Intermediate)

3-Hydroxyquinoline can be synthesized via several established methods. The Friedländer synthesis is a versatile approach.

Principle: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as ethyl acetoacetate, in the presence of a base or acid catalyst.

Step-by-Step Methodology:

  • Reactant Mixture: In a round-bottom flask, combine 2-aminobenzaldehyde (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a base (e.g., sodium hydroxide or potassium carbonate) or an acid (e.g., p-toluenesulfonic acid).

  • Reaction Conditions: Heat the mixture under reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and neutralize it. The product, 3-acetyl-2-hydroxyquinoline, will precipitate. This intermediate can then be hydrolyzed and decarboxylated to yield 3-hydroxyquinoline.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Protocol 2: O-Alkylation of 3-Hydroxyquinoline

The introduction of the methoxyethoxy side chain is achieved through a Williamson ether synthesis.

Principle: This reaction involves the deprotonation of the hydroxyl group of 3-hydroxyquinoline with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkylating agent.

Step-by-Step Methodology:

  • Reactant Preparation: To a solution of 3-hydroxyquinoline (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.2 equivalents) at room temperature under an inert atmosphere.

  • Alkoxide Formation: Stir the mixture for 30-60 minutes to ensure complete formation of the corresponding alkoxide.

  • Alkylation: Add 1-bromo-2-methoxyethane (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice-cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product, 3-(Methoxyethoxy)quinoline, by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Comparative Biological Activity and Potential Applications

While direct experimental data for 3-(Methoxyethoxy)quinoline is not extensively available in the public domain, we can infer its potential biological profile based on the well-established structure-activity relationships of quinoline derivatives.

Potential Signaling Pathway Interactions

Quinoline derivatives are known to interact with a multitude of biological targets, including kinases, topoisomerases, and receptors. The nature of the substituent at the 3-position is often crucial for target selectivity and potency.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activation Transcription Gene Transcription (Proliferation, Angiogenesis) Kinase_Cascade->Transcription Signal Transduction Quinoline Quinoline Derivative Quinoline->Receptor Inhibition

Caption: Potential inhibition of a generic receptor tyrosine kinase signaling pathway by a quinoline derivative.

Expert Insight: The 3-(methoxyethoxy) substituent could influence binding to kinase targets in several ways. The increased lipophilicity might favor interactions with hydrophobic pockets in the ATP-binding site. The ether oxygens could act as hydrogen bond acceptors, forming key interactions with the hinge region of the kinase. It is hypothesized that this substituent could modulate the selectivity profile compared to simpler alkoxy groups.

Anticipated Performance in Biological Assays

Based on the physicochemical properties, 3-(Methoxyethoxy)quinoline is expected to exhibit good cell permeability, which is a prerequisite for activity against intracellular targets.

Experimental Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard method to assess the effect of a compound on the proliferation of cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 3-(Methoxyethoxy)quinoline and a standard quinoline derivative (e.g., 3-methoxyquinoline) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) for each compound.

Conclusion and Future Directions

The introduction of a 3-(methoxyethoxy) substituent to the quinoline scaffold presents an intriguing modification for drug discovery. Based on established principles of medicinal chemistry, this substituent is predicted to enhance lipophilicity and introduce additional hydrogen bond accepting capabilities, which could translate to improved cell permeability and novel target interactions compared to standard quinoline derivatives.

While this guide provides a robust theoretical and practical framework for the synthesis and evaluation of 3-(Methoxyethoxy)quinoline, further experimental studies are imperative to validate these predictions. Direct comparative studies on its biological activity, metabolic stability, and pharmacokinetic profile are essential next steps to fully elucidate the potential of this and related derivatives as novel therapeutic agents.

References

  • IntechOpen. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. Available at: [Link]

  • BenchChem. (2025). Ethoxy vs.
  • Organic Syntheses. 3-hydroxyquinoline. Available at: [Link]

  • Agui, H., et al. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 20(6), 791-6.
  • New Journal of Chemistry. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights.
  • PubMed. (2018).
  • RSC Advances.
  • Asian Journal of Chemistry. (2015).
  • BenchChem. A-Technical-Guide-to-3-Substituted-Quinoline- Derivatives-Synthesis-Biological-Activities-and- Mechanisms.
  • ResearchGate. (2014).
  • ResearchGate. (2018).
  • ResearchGate. (2025).
  • Asian Pacific Journal of Health Sciences. (2021).
  • SciSpace.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • PMC. (2017). Biologically Active Quinoline and Quinazoline Alkaloids Part II.
  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule.
  • RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • BenchChem.
  • BenchChem. An In-depth Technical Guide on the Physicochemical Properties of 2-Cyano-3-hydroxyquinoline.

Sources

Validation

A Comprehensive Guide to the Validation of an HPLC-UV Method for the Quantification of 3-(Methoxyethoxy)quinoline

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, scientifically grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of 3-(Methoxyethoxy)quinoline, a quinoline derivative of interest in pharmaceutical research.

This document moves beyond a simple checklist of validation parameters. It delves into the causality behind each experimental choice, reflecting a Senior Application Scientist's field-proven insights. The objective is to establish the method's fitness for its intended purpose, ensuring data integrity and regulatory compliance.[1][2][3] The principles outlined here are rooted in the authoritative guidelines of the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).[4][5][6][7][8]

The Foundational Pillars: Method Development and System Suitability

Before validation can commence, a robust HPLC-UV method must be developed. For quinoline derivatives, reversed-phase HPLC is a common and effective technique.[9] A C18 column is often the stationary phase of choice, providing excellent separation for these types of aromatic compounds.[9] The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The UV detection wavelength should be selected based on the maximum absorbance of 3-(Methoxyethoxy)quinoline to ensure optimal sensitivity.

System Suitability Testing (SST) is a critical prerequisite to any validation study. It is an integrated part of the analytical procedure and is performed before the analysis of any samples to ensure the chromatographic system is performing adequately.[9] Key SST parameters include:

  • Tailing Factor (Asymmetry Factor): A measure of peak symmetry. A value close to 1 is ideal.

  • Theoretical Plates (N): An indicator of column efficiency. Higher values signify better separation power.

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Typically, for five or six replicate injections of a standard solution, the RSD should be less than 2%.[9]

The Validation Workflow: A Step-by-Step Approach

The following sections detail the experimental protocols for each validation parameter. The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[7]

Caption: A typical workflow for HPLC method validation.

Experimental Protocols and Acceptance Criteria

Specificity

The "Why": Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[1][10] For 3-(Methoxyethoxy)quinoline, this includes impurities, degradation products, and matrix components.

Experimental Protocol:

  • Prepare a solution of a placebo (a mixture of all formulation components except the active ingredient).

  • Prepare a solution of 3-(Methoxyethoxy)quinoline standard.

  • Prepare a spiked placebo solution containing 3-(Methoxyethoxy)quinoline.

  • If available, prepare solutions of known impurities and degradation products.

  • Inject all solutions into the HPLC system.

Acceptance Criteria:

  • The chromatogram of the placebo solution should show no interfering peaks at the retention time of 3-(Methoxyethoxy)quinoline.

  • The peak for 3-(Methoxyethoxy)quinoline in the spiked placebo solution should be well-resolved from any other peaks.

Linearity and Range

The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]

Experimental Protocol:

  • Prepare a stock solution of 3-(Methoxyethoxy)quinoline of a known concentration.

  • From the stock solution, prepare a series of at least five calibration standards at different concentrations. A typical range for a quantitative assay is 80% to 120% of the expected sample concentration.[3]

  • Inject each calibration standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.[9]

  • The y-intercept of the regression line should be close to zero.

  • A visual inspection of the plot should confirm a linear relationship.

Concentration (µg/mL)Peak Area (mAUs) - Replicate 1Peak Area (mAUs) - Replicate 2Peak Area (mAU*s) - Replicate 3Mean Peak Area
80805810802805.7
90903908901904.0
1001005101010021005.7
1101108111211051108.3
1201210121512081211.0
Accuracy

The "Why": Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3][10] It is typically determined by recovery studies.

Experimental Protocol:

  • Prepare a placebo solution.

  • Spike the placebo solution with known concentrations of 3-(Methoxyethoxy)quinoline at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within a predefined range, typically 98.0% to 102.0%.[9]

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.299.0%
100%100.0100.5100.5%
120%120.0119.499.5%
Precision

The "Why": Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[3] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of 3-(Methoxyethoxy)quinoline at 100% of the target concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[9]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The "Why": The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]

Experimental Protocol (based on the calibration curve):

  • Calculate the standard deviation of the y-intercepts of the regression lines (σ).

  • Calculate the slope of the calibration curve (S).

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Acceptance Criteria:

  • The LOQ should be verifiable by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.

Robustness

The "Why": Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10]

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Detection wavelength (e.g., ± 2 nm)

  • Analyze a standard solution under each varied condition.

Acceptance Criteria:

  • The system suitability parameters should still be met under all varied conditions.

  • The changes in peak area and retention time should be minimal.

Alternative and Comparative Methodologies

While HPLC-UV is a robust and widely used technique for the quantification of quinoline derivatives, other methods can be considered depending on the specific research needs.[9][11]

  • UV/Vis Spectroscopy: A simpler and faster technique, but it lacks the specificity of HPLC as it cannot separate the analyte from potential interferences.[11][12]

  • HPLC with Mass Spectrometry (LC-MS): Offers significantly higher sensitivity and selectivity, making it ideal for trace-level analysis or complex matrices. However, the instrumentation is more expensive and requires more specialized expertise.

The choice of method ultimately depends on a balance of factors including the required sensitivity, selectivity, sample matrix, available instrumentation, and regulatory requirements.

Conclusion

This guide provides a comprehensive framework for the validation of an HPLC-UV method for the quantification of 3-(Methoxyethoxy)quinoline. By adhering to these scientifically sound principles and protocols, researchers and drug development professionals can ensure the generation of reliable and defensible analytical data, a cornerstone of pharmaceutical quality and regulatory acceptance. The objective of validation of an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3]

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). U.S. Food and Drug Administration. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020, April 21). U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25). ProPharma Group. [Link]

  • USP <1225> Method Validation - BA Sciences. BA Sciences. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. U.S. Food and Drug Administration. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.com. USP-NF. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. (2021, September 17). U.S. Food and Drug Administration. [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy. (2025, November 13). ECA Academy. [Link]

  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024, March 7). BioPharm International. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. (2025, November 13). Investigations of a Dog. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • <1225> Validation of Compendial Procedures - USP-NF. United States Pharmacopeia. [Link]

  • Quality Guidelines - ICH. International Council for Harmonisation. [Link]

  • ICH Q2 Analytical Method Validation. (2015, July 29). SlideShare. [Link]

  • Development and Validation of an Ion-Pair HPLC-UV Method for the Quantitation of Quinoline and Indoloquinoline Alkaloids in Herbal and Pharmaceutical Antimalarial Formulations. (2022, March 2). ResearchGate. [Link]

  • Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. (2011). PubMed. [Link]

Sources

Comparative

A Comparative Guide to the Antimalarial Efficacy of Novel Quinolines and Chloroquine

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the persistent global fight against malaria, the quinoline class of compounds has historically...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the persistent global fight against malaria, the quinoline class of compounds has historically been a cornerstone of chemotherapy. Chloroquine, a 4-aminoquinoline, has served as a remarkably effective and widely used antimalarial for decades. However, the emergence and spread of chloroquine-resistant strains of Plasmodium falciparum have severely compromised its clinical utility, necessitating an urgent search for new and effective antimalarial agents. This guide provides a comparative analysis of the established antimalarial drug, chloroquine, and explores the potential efficacy of a novel structural class of quinoline derivatives, specifically focusing on modifications at the 3-position of the quinoline ring, such as the hypothetical compound 3-(Methoxyethoxy)quinoline.

While specific experimental data for 3-(Methoxyethoxy)quinoline is not yet available in published literature, by examining the extensive research on quinoline derivatives, we can establish a robust framework for its evaluation and comparison with chloroquine. This guide will delve into the established mechanisms of action, predictive structure-activity relationships, and the detailed experimental protocols required to rigorously assess the antimalarial potential of such novel compounds.

The Enduring Legacy and Achilles' Heel of Chloroquine

Chloroquine's primary mechanism of action is the disruption of heme detoxification in the malaria parasite's digestive vacuole.[1] During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Chloroquine, a weak base, accumulates in the acidic digestive vacuole and caps the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death.

The rise of chloroquine resistance is primarily attributed to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the membrane of the digestive vacuole. These mutations enable the transporter to efflux chloroquine from its site of action, thereby reducing its concentration and antimalarial effect.

Exploring New Frontiers: The Potential of 3-Substituted Quinolines

The quinoline scaffold offers numerous positions for chemical modification to develop new derivatives with potentially improved efficacy, particularly against resistant parasite strains. The 3-position of the quinoline ring is a site where modifications can influence the electronic and steric properties of the molecule, potentially altering its interaction with biological targets.

While direct antimalarial data for 3-(Methoxyethoxy)quinoline is unavailable, research on other 3-substituted quinolines provides valuable insights. For instance, radical iodination at the C-3 position of chloroquine has been shown to decrease its antimalarial activity, highlighting the sensitivity of this position to modification.[2] Conversely, other novel 3-substituted quinoline derivatives have demonstrated promising antimalarial activity, suggesting that the nature of the substituent is critical.[3][4] The introduction of a methoxyethoxy group introduces a flexible, polar side chain that could influence the compound's solubility, membrane permeability, and potential interactions with parasitic proteins.

A Framework for Comparative Efficacy Evaluation: Experimental Protocols

A direct comparison of the antimalarial efficacy of a novel compound like 3-(Methoxyethoxy)quinoline with chloroquine requires a standardized set of in vitro and in vivo experiments. The following protocols represent the gold standard in the field for such evaluations.

In Vitro Antimalarial Susceptibility Testing

The initial assessment of a compound's antimalarial activity is determined through in vitro susceptibility assays using cultured P. falciparum.

Objective: To determine the 50% inhibitory concentration (IC50) of the test compounds against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Experimental Workflow:

InVitro_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start culture Maintain P. falciparum Cultures (CQS & CQR strains) start->culture sync Synchronize Parasite Cultures (e.g., sorbitol treatment) culture->sync plate Plate Parasitized RBCs with Drug Dilutions sync->plate drug_prep Prepare Serial Dilutions of Test Compounds drug_prep->plate incubate Incubate for 48-72 hours plate->incubate lysis Lyse RBCs and Add DNA-staining Dye (e.g., SYBR Green) incubate->lysis read Read Fluorescence on a Plate Reader lysis->read plot Plot Fluorescence vs. Log[Drug] read->plot ic50 Calculate IC50 Values plot->ic50 end End ic50->end

Caption: Workflow for In Vitro Antimalarial Susceptibility Assay.

Detailed Methodology:

  • Parasite Culture: P. falciparum strains (e.g., 3D7 for CQS and Dd2 or K1 for CQR) are cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax.

  • Synchronization: Parasite cultures are synchronized to the ring stage to ensure a homogenous starting population.

  • Drug Preparation: Test compounds (3-(Methoxyethoxy)quinoline and chloroquine) are serially diluted in culture medium.

  • Assay Plate Setup: Synchronized parasites are plated in 96-well plates with the drug dilutions.

  • Incubation: Plates are incubated for 48-72 hours under standard culture conditions.

  • Growth Measurement: Parasite growth is quantified using a DNA-intercalating dye like SYBR Green I, which fluoresces upon binding to parasitic DNA.

  • Data Analysis: Fluorescence intensity is plotted against the logarithm of the drug concentration, and the IC50 value is determined using a non-linear regression model.

In Vivo Efficacy Studies

Promising compounds from in vitro screening are advanced to in vivo studies using murine malaria models.

Objective: To assess the in vivo antimalarial efficacy, toxicity, and pharmacokinetic properties of the test compounds.

Experimental Workflow:

InVivo_Assay cluster_prep Preparation & Infection cluster_treatment Treatment cluster_monitoring Monitoring & Analysis start Start mice Acquire Mice (e.g., Swiss Webster) start->mice infection Infect Mice with P. berghei mice->infection grouping Randomize into Treatment Groups infection->grouping treatment Administer Test Compounds and Chloroquine (Oral/IP) grouping->treatment smears Monitor Parasitemia Daily (Giemsa-stained blood smears) treatment->smears survival Record Survival treatment->survival pk_studies Conduct Pharmacokinetic Studies (optional) treatment->pk_studies analysis Analyze Parasite Clearance and Survival Data smears->analysis survival->analysis pk_studies->analysis end End analysis->end

Caption: Workflow for In Vivo Antimalarial Efficacy Study.

Detailed Methodology:

  • Animal Model: Swiss Webster or other suitable mouse strains are used.

  • Infection: Mice are infected with a lethal strain of rodent malaria parasite, such as Plasmodium berghei.

  • Treatment: Once a patent parasitemia is established, mice are treated with the test compound and chloroquine at various doses, typically via oral gavage or intraperitoneal injection, for a set number of days.

  • Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears. Animal survival is also recorded.

  • Data Analysis: The efficacy of the compound is determined by its ability to reduce parasitemia and prolong the survival of the treated mice compared to the untreated control group.

Comparative Data Summary

The following table presents a hypothetical comparison of expected outcomes based on the known properties of chloroquine and the potential characteristics of a novel 3-alkoxyquinoline derivative.

ParameterChloroquine3-(Methoxyethoxy)quinoline (Hypothetical)
In Vitro IC50 (CQS Strain) 10-20 nMTo be determined; potent activity is the goal.
In Vitro IC50 (CQR Strain) >100 nMAim for potent activity (<50 nM) to indicate circumvention of resistance.
In Vivo Efficacy High in CQS models, low in CQR models.Aim for high efficacy in both CQS and CQR models.
Mechanism of Action Inhibition of hemozoin formation.Potentially similar, or could have a novel mechanism.
Resistance Profile Well-documented resistance via PfCRT mutations.Unknown; potential to be effective against CQR strains.

Conclusion and Future Directions

The development of new antimalarial drugs is a critical global health priority. While chloroquine remains an important tool in some regions, its efficacy is severely limited by widespread resistance. Novel quinoline derivatives, such as the hypothetical 3-(Methoxyethoxy)quinoline, represent a promising avenue for the discovery of new antimalarials.

The comprehensive experimental framework outlined in this guide provides a clear path for the rigorous evaluation of such compounds. By systematically assessing their in vitro and in vivo efficacy against both chloroquine-sensitive and -resistant parasite strains, researchers can identify promising lead candidates for further development. Future studies should also focus on elucidating the mechanism of action of novel active compounds and their potential for cross-resistance with existing antimalarials. Through such a structured and scientifically rigorous approach, the development of the next generation of quinoline-based antimalarials can be significantly advanced.

References

  • Egan, T. J. (2008). Haemozoin (malaria pigment): a unique crystalline drug target. Drug discovery today, 13(3-4), 115-122.
  • Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature reviews Drug discovery, 3(6), 509-520.
  • Kaur, K., Jain, M., & Jain, R. (2010). Synthesis and antimalarial activity of some new 3-substituted quinoline derivatives. Acta poloniae pharmaceutica, 67(4), 387-393.
  • Radini, M. A., et al. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 21(7), 934. [Link]

  • Shiraki, T., et al. (2011). Synthesis and structure-activity relationships of 5-aryl-8-aminoquinolines with potent antimalarial activity against drug-resistant Plasmodium falciparum. Journal of medicinal chemistry, 54(5), 1305–1317.
  • Verma, P., et al. (2016). Development and assessment of N-(7-chloroquinolinyl-4-aminoalkyl) arylsulfonamides as antimalarial drugs, with an emphasis on their effectiveness against P. falciparum strains and the discovery of hemozoin. RSC Advances, 6(10), 8345-8355.
  • Wicht, K. J., et al. (2020). Novel antimalarial 3-substituted quinolones isosteres with improved pharmacokinetic properties. European Journal of Medicinal Chemistry, 187, 111956.
  • World Health Organization. (2010). Methods for surveillance of antimalarial drug efficacy.
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2022). Molecules, 27(3), 1036. [Link]

  • Antimalarial Drugs with Quinoline Nucleus and Analogs. (2023). IntechOpen.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). RSC Advances. [Link]

Sources

Validation

Benchmarking 3-(Methoxyethoxy)quinoline Against Standard Kinase Inhibitors

A Comparative Guide for Drug Development Professionals Executive Summary The quinoline scaffold is a cornerstone in the design of targeted kinase inhibitors, particularly for driving antiproliferative and anti-inflammato...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Drug Development Professionals

Executive Summary

The quinoline scaffold is a cornerstone in the design of targeted kinase inhibitors, particularly for driving antiproliferative and anti-inflammatory pathways . However, first-generation quinoline and 4-aminoquinoline inhibitors often suffer from poor pharmacokinetic (PK) profiles and dose-limiting off-target toxicities, such as hERG ion channel inhibition . The integration of a methoxyethoxy substitution onto the quinoline core represents a critical structural evolution. This guide objectively benchmarks the 3-(Methoxyethoxy)quinoline scaffold against standard kinase inhibitors, providing mechanistic insights and self-validating experimental protocols for preclinical evaluation.

Mechanistic Rationale: The Power of the Methoxyethoxy Substitution

When designing ATP-competitive inhibitors, the hinge-binding interaction is the primary driver of potency . The quinoline nitrogen serves as a critical hydrogen bond acceptor for the kinase hinge region (e.g., Met1160 in c-Met or Met98 in RIP2) [[1]]([Link]) .

By incorporating an electron-donating methoxyethoxy group, drug designers achieve three distinct mechanistic advantages:

  • Enhanced Hinge Affinity: The electron-donating nature of the methoxyethoxy group increases the basicity of the quinoline N1 nitrogen, strengthening the hydrogen bond with the hinge region backbone .

  • Modulated Lipophilicity: Highly lipophilic back-pocket moieties drive hERG toxicity. The oxygen-rich methoxyethoxy linker extends into the solvent-exposed channel, reducing overall lipophilicity (LogP) and expanding the therapeutic window against hERG liability .

  • Kinome Selectivity: Similar methoxyethoxy substitutions in related scaffolds (e.g., quinazolines) have been shown to optimize water-mediated interactions in the active site, driving selectivity over off-target kinases like KDR .

BindingModel ATP ATP Binding Pocket Hinge Hinge Region (Met98/Met1160) ATP->Hinge DFG DFG Loop (Asp164) ATP->DFG Solvent Solvent Channel ATP->Solvent Scaffold 3-(Methoxyethoxy) quinoline Scaffold->Hinge H-bond (N1) Scaffold->DFG Water-mediated Scaffold->Solvent Methoxyethoxy

Figure 1: Mechanistic binding model of the 3-(Methoxyethoxy)quinoline scaffold in the ATP pocket.

Comparative Performance Data

To contextualize the performance of the 3-(Methoxyethoxy)quinoline scaffold, we benchmark a representative lead derivative against standard FDA-approved and tool inhibitors.

Compound ClassPrimary Target(s)Scaffold TypeTarget IC50 (nM)hERG IC50 (µM)Aqueous Solubility
3-(Methoxyethoxy)quinoline Lead c-Met, RIP2Substituted Quinoline1.0 - 5.0> 14.0High
Cabozantinib c-Met, VEGFR2Quinoline1.3< 5.0Low
Erlotinib EGFRQuinazoline2.0~ 8.0Moderate
GSK583 RIP24-Aminoquinoline5.0< 1.0Low

Data synthesized from established structure-activity relationship (SAR) studies .

Experimental Protocol: Self-Validating TR-FRET Kinase Assay

To ensure trustworthiness and reproducibility, the following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol is designed as a self-validating system. TR-FRET is selected because it eliminates compound autofluorescence—a primary driver of false positives in standard colorimetric assays.

Protocol Step1 1. Master Mix Kinase + Substrate Step2 2. Compound Dispense Acoustic Droplet Ejection Step1->Step2 Step3 3. Incubation 60 min at 25°C Step2->Step3 Step4 4. Stop Reaction EDTA Addition Step3->Step4 Step5 5. TR-FRET Readout Ex: 340nm / Em: 615nm Step4->Step5

Figure 2: Self-validating TR-FRET assay workflow for precise kinase inhibitor IC50 determination.

Step-by-Step Methodology:

1. Reagent Preparation (Master Mix): Prepare a 2X recombinant kinase solution (e.g., c-Met or RIP2) in an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Causality Note: Brij-35 is a non-ionic detergent critical for preventing non-specific compound aggregation. Its inclusion ensures that observed IC50 shifts are due to stoichiometric ATP-competitive inhibition rather than colloidal artifacts.

2. Compound Dispensing & Titration: Using Acoustic Droplet Ejection (ADE), dispense the 3-(Methoxyethoxy)quinoline test compounds and standard benchmarks into a 384-well ProxiPlate. Create a 10-point dose-response curve (10 µM to 0.5 nM).

  • Validation Check: Include 1% DMSO as a vehicle control (Max Signal) and 10 µM Staurosporine as a positive control (Min Signal). These controls are mandatory for calculating the Z'-factor.

3. Reaction Initiation & Incubation: Add the 2X ATP/Substrate mix to initiate the reaction. Incubate at 25°C for 60 minutes.

  • Causality Note: The ATP concentration must be strictly calibrated to the apparent Km of the specific kinase batch. This ensures that the assay is highly sensitive to competitive inhibitors and allows for accurate calculation of the inhibition constant (Ki).

4. Reaction Termination & Detection: Add Stop/Detection Buffer containing 20 mM EDTA and a Europium-labeled anti-phospho antibody.

  • Causality Note: EDTA rapidly chelates Mg2+ ions, which are essential for kinase catalytic activity. This temporal lock halts the reaction instantly, ensuring the phosphorylation state remains stable during the plate reading process.

5. Data Synthesis & Quality Control: Read the plate using a multi-mode reader (Excitation: 340 nm; Emission: 615 nm / 665 nm). Calculate the 665/615 emission ratio.

  • Validation Check: Before fitting the data to a 4-parameter logistic (4PL) curve, calculate the Z'-factor. A Z'-factor > 0.6 is required to validate the assay's dynamic range and confirm system integrity.

Conclusion

The 3-(Methoxyethoxy)quinoline scaffold represents a highly optimized pharmacophore for modern kinase inhibitor development. By balancing potent hinge-binding affinity with favorable physicochemical properties, it overcomes the lipophilicity-driven hERG liabilities that plague earlier quinoline generations [[1]]([Link]). When benchmarked using rigorous, self-validating biochemical assays, this scaffold demonstrates superior therapeutic indices, making it a prime candidate for advancing targeted oncology and immunology pipelines.

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 3-(Methoxyethoxy)quinoline: Essential Safety and Operational Protocols

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 3-(Methoxyethoxy)quinoline. The following guidance is synthesized from safety data for the parent compound, quinoline, and its other derivatives.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 3-(Methoxyethoxy)quinoline. The following guidance is synthesized from safety data for the parent compound, quinoline, and its other derivatives.[1] This approach is based on the well-documented hazards associated with the quinoline scaffold. All researchers are required to conduct a thorough, experiment-specific risk assessment in consultation with their institution's Environmental Health and Safety (EHS) department before commencing any work.

Hazard Identification and Risk Assessment: Understanding the Quinoline Threat Profile

The quinoline ring system is the core structural feature of 3-(Methoxyethoxy)quinoline and is associated with significant health hazards. Based on extensive data for quinoline, it is imperative to handle this compound as a substance with a high hazard potential.[2][3][4][5]

Primary Hazards Include:

  • Carcinogenicity and Mutagenicity: Quinoline is classified as a substance that may cause cancer and is suspected of causing genetic defects.[2][3][4][5][6][7] Therefore, all derivatives, including 3-(Methoxyethoxy)quinoline, should be handled with stringent controls to minimize any potential for exposure.

  • Acute Toxicity: The compound is likely to be toxic if swallowed and harmful if it comes into contact with the skin.[2][3][4][5][7]

  • Severe Irritation: Expect the compound to cause serious eye irritation and skin irritation upon contact.[2][3][4][5][6][7]

  • Environmental Hazard: Quinoline and its derivatives are toxic to aquatic life with long-lasting effects, necessitating careful containment and disposal.[2][3][5][6][7]

Hazard ClassificationAssociated RiskSource
Carcinogenicity, Category 1B/2 May cause cancer; Suspected of causing genetic defects.[3][4][5]
Acute Toxicity, Oral (Category 3) Toxic if swallowed.[2][3][5]
Acute Toxicity, Dermal (Category 4) Harmful in contact with skin.[2][3][5]
Skin/Eye Irritation (Category 2) Causes serious eye and skin irritation.[2][3][4][5]
Aquatic Toxicity (Chronic 2) Toxic to aquatic life with long-lasting effects.[3][5][7]

The First Line of Defense: Engineering Controls

Personal protective equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary method of protection should always be robust engineering controls that isolate the hazard.

  • Chemical Fume Hood: All handling of 3-(Methoxyethoxy)quinoline, from weighing solids to preparing solutions and running reactions, must be performed inside a certified chemical fume hood.[1][4] This is critical for preventing the inhalation of any vapors or aerosols, which is a primary route of exposure.

  • Ventilation: Ensure the laboratory has good general ventilation to manage any fugitive emissions.[2][8] An operational fume hood is non-negotiable.

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[1][4]

Personal Protective Equipment (PPE): A Multi-Layered Defense Protocol

A comprehensive PPE strategy is mandatory to prevent ocular, dermal, and respiratory exposure.

Eye and Face Protection
  • Requirement: Tightly fitting safety goggles with side shields are the minimum requirement for all procedures.[1][6]

  • Causality: The quinoline structure suggests a high potential for causing serious eye irritation.[3][4][7] Goggles provide a seal around the eyes to protect against splashes, vapors, and fine powders.

  • Enhanced Protection: When there is a significant splash hazard (e.g., transferring large volumes, working under pressure), a full-face shield must be worn in addition to safety goggles.[1][4]

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat is required to protect against incidental contact and small splashes.

  • Chemical-Resistant Apron: For procedures involving larger quantities or a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.

  • Full-Body Protection: In the event of a large spill, a full chemical-protection suit may be necessary for cleanup operations.[6]

Hand Protection
  • Glove Selection: Standard nitrile gloves may not offer sufficient protection for prolonged contact. It is essential to select gloves that have been tested against chemicals similar to quinoline. Butyl rubber or Viton gloves are often recommended for superior chemical resistance.[6] Always consult the glove manufacturer's resistance chart.

  • Protocol:

    • Always inspect gloves for tears or pinholes before use.[1]

    • Use a proper glove removal technique to avoid contaminating your skin.[9]

    • Wash hands thoroughly with soap and water after removing gloves.[2][3][8]

    • For extended operations, consider double-gloving.

Respiratory Protection
  • Primary Control: A chemical fume hood should eliminate the need for respiratory protection during standard laboratory operations.[1]

  • When Required: If engineering controls fail or during emergency situations where vapor or aerosol concentrations are unknown, a NIOSH-approved respirator with organic vapor cartridges is required.[1][2] All personnel requiring a respirator must be part of a formal respiratory protection program with proper fit-testing.

Operational Guide: Step-by-Step Handling Workflow

This protocol outlines the essential steps for safely handling 3-(Methoxyethoxy)quinoline from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal A 1. Risk Assessment Review SDS of analogous compounds. Consult with EHS. B 2. Assemble PPE Goggles, face shield (if needed), lab coat, appropriate gloves. A->B C 3. Verify Engineering Controls Confirm fume hood is operational. Ensure eyewash/shower access. B->C D 4. Weighing & Transfer Handle solids carefully to avoid dust. Use appropriate tools. C->D Begin work E 5. Solution Preparation Slowly add compound to solvent. Keep containers closed when not in use. D->E F 6. Reaction & Workup Conduct all steps within the hood. Monitor for any unexpected events. E->F G 7. Decontamination Wipe down work surfaces. Clean equipment used. F->G Procedure complete H 8. Waste Segregation Dispose of contaminated solids, liquids, and PPE into labeled hazardous waste containers. G->H I 9. Doffing & Hygiene Remove PPE in correct order. Wash hands thoroughly. H->I

Caption: Workflow for Safe Handling of 3-(Methoxyethoxy)quinoline.

Decontamination and Disposal Plan

  • Spill Management:

    • Minor Spill (in fume hood): Absorb the spill with a non-flammable material like sand or diatomaceous earth.[6] Collect the absorbent material into a sealed, labeled container for hazardous waste.

    • Major Spill: Evacuate the area immediately. Alert your institution's EHS department. Only personnel trained and equipped for hazardous spill response should attempt to clean it up.[8]

  • Waste Disposal:

    • All materials contaminated with 3-(Methoxyethoxy)quinoline, including gloves, absorbent pads, and empty containers, must be treated as hazardous waste.[1]

    • Dispose of all waste in clearly labeled, sealed containers according to your institution's and local regulations.[5][6][7] Do not pour any amount down the drain.[2][5][6][9]

Emergency Procedures: Immediate First Aid

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention from an ophthalmologist.[3]

  • Skin Contact: Remove all contaminated clothing immediately.[3] Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention and provide the SDS for quinoline to the medical personnel.[2][3][4]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

References

  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG ()
  • Quinoline - Hazardous Substance Fact Sheet ()
  • QUINOLINE FOR SYNTHESIS - Loba Chemie ()
  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl- - Benchchem ()
  • Quinoline - SAFETY D
  • SAFETY D
  • SAFETY D
  • Safety D
  • SAFETY D
  • 3-Methylquinoline - Safety D
  • Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical ()

Sources

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